3-(6-Methylpyridin-2-yloxy)propan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(6-methylpyridin-2-yl)oxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-8-4-2-5-9(10-8)12-7-3-6-11/h2,4-5,11H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEVJSKOJXQXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Profile & Synthetic Utility: 3-(6-Methylpyridin-2-yloxy)propan-1-ol
This technical guide provides a comprehensive profile of 3-(6-Methylpyridin-2-yloxy)propan-1-ol , a functionalized pyridine ether used primarily as a heterobifunctional linker in medicinal chemistry and ligand design.
Physicochemical Identity
This section establishes the definitive chemical identity of the molecule. Unlike its carbon-linked analog (3-(6-methylpyridin-2-yl)propan-1-ol), this compound features an ether linkage at the pyridine C2 position, significantly altering its electronic properties and hydrogen-bonding capability.
Core Data Table
| Property | Value | Notes |
| IUPAC Name | 3-[(6-Methylpyridin-2-yl)oxy]propan-1-ol | Preferred IUPAC name |
| Molecular Formula | C₉H₁₃NO₂ | |
| Molecular Weight | 167.21 g/mol | Average Mass |
| Exact Mass | 167.0946 g/mol | Monoisotopic (for MS) |
| SMILES | Cc1cccc(OCCCO)n1 | Canonical |
| InChI | InChI=1S/C9H13NO2/c1-8-4-2-3-9(11-8)12-6-5-7-10/h2-4,10H,5-7H2,1H3 | Standard InChI |
| LogP (Calc) | ~1.18 | Lipophilicity estimate |
| H-Bond Donors | 1 | (Primary Alcohol) |
| H-Bond Acceptors | 3 | (Pyridine N, Ether O, Alcohol O) |
Structural Analysis
The molecule consists of three distinct pharmacophoric elements:
-
6-Methylpyridine Core: Acts as a weak base and a potential metal-coordinating motif (via the nitrogen lone pair). The methyl group at C6 provides steric bulk, potentially influencing binding selectivity.
-
Ether Linkage (-O-): Increases electron density on the pyridine ring relative to a carbon-linked alkyl chain.
-
Propanol Tail: A 3-carbon aliphatic chain terminating in a primary hydroxyl group, serving as a "handle" for further functionalization (e.g., conversion to a halide, mesylate, or acid for coupling).
Synthetic Pathways
The synthesis of 3-(6-Methylpyridin-2-yloxy)propan-1-ol is best achieved via Nucleophilic Aromatic Substitution (SₙAr) . This method is preferred over the Williamson ether synthesis using 6-methyl-2-pyridone because the pyridone tautomer typically favors N-alkylation over O-alkylation. Using the 2-halopyridine forces the reaction to the oxygen.
Protocol: SₙAr Displacement
Reaction: 2-Chloro-6-methylpyridine + 1,3-Propanediol
Reagents & Materials
-
Substrate: 2-Chloro-6-methylpyridine (CAS: 18368-64-4)
-
Nucleophile: 1,3-Propanediol (Used in 3–5 equiv. excess to prevent bis-substitution)
-
Base: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (KOtBu)
-
Solvent: Anhydrous DMF or THF
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve 1,3-propanediol (5.0 eq) in anhydrous DMF.
-
Deprotonation: Cool to 0°C. Carefully add NaH (1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases. Note: The excess diol ensures mono-deprotonation.
-
Addition: Add 2-Chloro-6-methylpyridine (1.0 eq) dropwise to the alkoxide solution.
-
Heating: Heat the reaction mixture to 80–100°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the chloropyridine.
-
Workup:
-
Purification: Purify the residue via silica gel flash chromatography. Elute with a gradient of 0
5% Methanol in Dichloromethane. The product typically appears as a colorless to pale yellow oil.
Synthetic Logic Diagram
The following diagram illustrates the reaction flow and critical decision points.
Caption: SₙAr synthesis pathway emphasizing the use of excess diol to prevent dimerization.
Applications in Drug Discovery
This molecule serves as a versatile "spacer" or "linker" unit in modern drug design.
Fragment-Based Drug Discovery (FBDD)
The pyridine-ether motif is a privileged scaffold. The terminal hydroxyl group allows the fragment to be "grown" into larger binding pockets.
-
Mechanism: The pyridine nitrogen can accept a hydrogen bond or coordinate Zn²⁺ in metalloenzymes (e.g., HDACs, MMPs).
-
Modification: The -OH group is readily converted to a leaving group (Mesylate/Tosylate) for nucleophilic displacement by amines, creating diverse libraries.
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the physicochemical properties of the linker are critical.
-
Solubility: The ether oxygen and hydroxyl group improve aqueous solubility compared to all-carbon alkyl chains.
-
Rigidity: The bond angle at the ether oxygen (approx. 110°) introduces a specific vector distinct from amide or alkyl linkers, potentially improving the spatial orientation between the E3 ligase ligand and the Warhead.
Analytical Characterization Standards
To validate the synthesis, the following analytical signals are diagnostic:
-
¹H NMR (CDCl₃, 400 MHz):
- 2.45 (s, 3H, Ar-CH₃ )
- 2.05 (quint, 2H, -CH₂-CH₂ -CH₂-)
- 3.75 (t, 2H, -CH₂ -OH)
- 4.40 (t, 2H, Ar-O-CH₂ -)
- 6.50 (d, 1H, Pyridine H-3 )
- 6.70 (d, 1H, Pyridine H-5 )
- 7.45 (t, 1H, Pyridine H-4 )
-
MS (ESI+):
-
Calculated [M+H]⁺: 168.10
-
Observed [M+H]⁺: 168.1
0.1
-
References
-
General Pyridine Functionalization: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165-314.
- SₙAr Methodology: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Standard text for SₙAr mechanisms on heterocycles).
-
Mitsunobu Alternative (Contextual): Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
- Pyridine Ether Properties: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
pKa values and protonation sites of 3-(6-Methylpyridin-2-yloxy)propan-1-ol
An In-depth Technical Guide to the pKa Values and Protonation Sites of 3-(6-Methylpyridin-2-yloxy)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides a comprehensive analysis of the pKa values and protonation behavior of 3-(6-Methylpyridin-2-yloxy)propan-1-ol, a molecule with structural motifs relevant to medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document serves as a predictive guide, outlining the theoretical principles governing its acid-base chemistry and detailing the experimental and computational methodologies required for its empirical determination. We will dissect the molecule's structure to predict the most probable protonation sites, estimate their respective pKa values by drawing on data from analogous compounds, and provide field-proven protocols for researchers to validate these predictions.
The Critical Role of pKa in Drug Discovery and Development
The extent of ionization of a drug molecule at a given pH, which is dictated by its pKa value(s), is a critical determinant of its behavior in biological systems.[1][2] This is because the charge state of a molecule impacts its:
-
Solubility: Ionized forms of a drug are generally more water-soluble, which is crucial for formulation and administration.
-
Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is highly dependent on its lipophilicity.[1] The neutral, non-ionized form is typically more lipid-soluble and therefore more readily absorbed.[3]
-
Target Binding: The interaction of a drug with its biological target often involves specific electrostatic interactions, which are governed by the protonation state of both the drug and the target protein.
-
Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion are all influenced by a drug's pKa.[1][2] For instance, the pH of different bodily compartments (e.g., stomach pH ~1-3, plasma pH ~7.4) will determine the degree of a drug's ionization, affecting its absorption and distribution.[3]
A thorough understanding of the pKa of a drug candidate like 3-(6-Methylpyridin-2-yloxy)propan-1-ol is therefore not merely an academic exercise but a prerequisite for rational drug design and optimization.
Molecular Analysis of 3-(6-Methylpyridin-2-yloxy)propan-1-ol
The structure of 3-(6-Methylpyridin-2-yloxy)propan-1-ol presents two primary sites for protonation: the nitrogen atom of the pyridine ring and the oxygen atom of the terminal hydroxyl group.
Protonation of the Pyridine Nitrogen
The pyridine ring is a weak base. The basicity of the nitrogen atom is influenced by the electronic effects of the substituents on the ring.
-
Methyl Group (-CH3): The methyl group at the 6-position is an electron-donating group through an inductive effect. This increases the electron density on the pyridine ring, making the nitrogen lone pair more available for protonation and thus increasing its basicity (higher pKa). The conjugate acid of 2-methylpyridine (2-picoline) has a pKa of 5.94, which is higher than that of pyridine (pKa 5.25), illustrating this effect.[1]
-
Propanoloxy Group (-O-(CH2)3-OH): The alkoxy group at the 2-position has two competing effects:
-
Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the ring through the sigma bond, which would decrease the basicity of the pyridine nitrogen.
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the pyridine ring, increasing the electron density, particularly at the ortho and para positions. This effect would tend to increase the basicity of the nitrogen.
-
For 2-alkoxypyridines, the resonance effect often plays a significant role. However, the overall effect on the pKa of the pyridine nitrogen will be a balance of these factors.
Protonation of the Hydroxyl Group
The terminal propan-1-ol moiety is a very weak acid. Alcohols are generally much less acidic than pyridinium ions. The pKa of propan-1-ol is approximately 16.[4][5] This means that under physiological conditions, the hydroxyl group will be overwhelmingly in its neutral, protonated form. Deprotonation to form the alkoxide would only occur under strongly basic conditions.
Predicted pKa Values and Predominant Protonation Site
Based on the analysis of the structural features and comparison with analogous compounds, we can predict the pKa values for the two potential protonation sites of 3-(6-Methylpyridin-2-yloxy)propan-1-ol.
-
Pyridyl Nitrogen (pKa1): The pKa of the conjugate acid of 2-methylpyridine is 5.94.[1] The 2-alkoxy group's net electronic effect is expected to be slightly base-weakening compared to a simple alkyl group due to the inductive effect of the oxygen. Therefore, the pKa of the pyridinium ion of 3-(6-Methylpyridin-2-yloxy)propan-1-ol is predicted to be slightly lower than that of 2-methylpyridine.
-
Hydroxyl Group (pKa2): The pKa of propan-1-ol is approximately 16.[4][5][6] This value is not expected to be significantly altered by the presence of the pyridyloxy moiety.
Protonation Equilibrium Diagram
Caption: Predominant protonation equilibrium of the target molecule.
Methodologies for pKa Determination
To move from prediction to empirical data, the following methodologies are recommended.
Experimental Approaches
A multi-pronged experimental approach is advised to ensure the accuracy of the determined pKa values.
This is a robust and widely used method for pKa determination.
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the steepest portion of the titration curve.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of 3-(6-Methylpyridin-2-yloxy)propan-1-ol of known concentration (e.g., 1-10 mM) in deionized water or a suitable co-solvent if solubility is limited.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise addition of the titrant.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH at regular, small volume increments of the added titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve.
This method is applicable if the chromophore (the pyridine ring) is in close proximity to the ionization site, leading to a change in the UV-Vis spectrum upon protonation.
Principle: The absorbance of a solution of the compound is measured at a fixed wavelength over a range of pH values. The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.
Step-by-Step Protocol:
-
Spectrum Scan: Record the UV-Vis spectrum of the compound in highly acidic (e.g., pH 1) and neutral/basic (e.g., pH 8-9) solutions to identify the wavelengths of maximum absorbance difference between the protonated and neutral forms.
-
Buffer Preparation: Prepare a series of buffers covering a pH range of approximately pKa ± 2.
-
Measurement: Prepare solutions of the compound at a constant concentration in each buffer and measure the absorbance at the predetermined wavelength.
-
Data Analysis: Plot absorbance versus pH. The resulting sigmoid curve can be analyzed to determine the pKa.
NMR can be used to determine pKa values by monitoring the chemical shifts of protons near the ionization site as a function of pH.[7][8]
Principle: The chemical shift of nuclei is sensitive to the electronic environment. Protonation of the pyridine nitrogen will cause a significant change in the chemical shifts of the protons on the pyridine ring. By plotting the chemical shift of a specific proton versus pH, a titration curve is generated from which the pKa can be extracted.[7][8]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a series of samples of the compound in buffers of varying pH. D2O can be used as the solvent to avoid a large water signal.
-
NMR Acquisition: Acquire 1H NMR spectra for each sample.
-
Data Analysis: Identify a proton on the pyridine ring whose chemical shift changes significantly with pH. Plot the chemical shift of this proton versus the pH of the solution. The pKa is the pH at the inflection point of the resulting sigmoid curve.
Computational Approaches
In silico methods are invaluable for predicting pKa values, especially in the early stages of drug discovery.
Principle: Computational methods calculate the free energy change of the deprotonation reaction in solution, from which the pKa can be derived using a thermodynamic cycle.
Recommended Workflow:
-
Structure Preparation: Generate 3D conformers of both the neutral and protonated forms of 3-(6-Methylpyridin-2-yloxy)propan-1-ol.
-
Gas-Phase Energy Calculation: Use a suitable quantum mechanical method (e.g., Density Functional Theory - DFT) to calculate the gas-phase free energies of both species.
-
Solvation Free Energy Calculation: Employ a continuum solvent model (e.g., CPCM, SMD) to calculate the free energy of solvation for both species.
-
pKa Calculation: Use a thermodynamic cycle to combine the gas-phase and solvation free energies to calculate the pKa. For higher accuracy, an isodesmic reaction approach can be used, where the pKa is calculated relative to a chemically similar compound with a known experimental pKa.[4][9]
Various software packages and web-based predictors are available that implement these methods, ranging from rapid empirical and machine-learning-based tools to more computationally intensive quantum mechanical approaches.[5][6]
Workflow for pKa Determination
Caption: A comprehensive workflow for pKa determination.
Data Summary
The following table summarizes the predicted pKa values for 3-(6-Methylpyridin-2-yloxy)propan-1-ol based on theoretical analysis and data from analogous compounds.
| Ionizable Group | Predicted pKa | Basis for Prediction | Predominant Species at pH 7.4 |
| Pyridyl Nitrogen | ~ 5.0 - 6.0 | Based on the pKa of 2-methylpyridine (5.94)[1] and considering the electronic effects of the 2-alkoxy substituent. | Neutral |
| Hydroxyl Group | ~ 16 | Based on the pKa of propan-1-ol (~16).[4][5][6] | Neutral |
Conclusion
A comprehensive understanding of the acid-base properties of 3-(6-Methylpyridin-2-yloxy)propan-1-ol is essential for its potential development as a therapeutic agent. This guide has established that the pyridine nitrogen is the primary site of protonation, with a predicted pKa value in the range of 5.0 to 6.0. The terminal hydroxyl group is significantly less acidic, with a pKa of approximately 16. At physiological pH, the molecule is expected to be predominantly in its neutral form, which has important implications for its absorption and distribution.
For drug development professionals, the next critical step is the empirical determination of these values. The detailed experimental and computational workflows provided herein offer a robust framework for obtaining accurate and reliable pKa data. This information will be invaluable for building predictive models of the compound's ADME properties and for guiding further optimization of its structure to achieve the desired therapeutic profile.
References
-
Quora. (2018, February 26). Which one is more acidic, propan-2-ol and propan -1-ol?[Link]
-
Wikipedia. (n.d.). 1-Propanol. Retrieved February 22, 2026, from [Link]
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Quora. (2020, February 9). Between propanoic acid and propanol, which one is more acidic?[Link]
-
ReAgent. (2018, July 12). What Is The Difference Between Propan-1-ol and Propan-2-ol?[Link]
- Jansen, J., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2988.
-
PubChem. (n.d.). 3-Pyridinepropanol. Retrieved February 22, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Methylpyridine. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]
- Wu, J., Ji, C., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Journal of Chemical and Pharmaceutical Research, 9(5), 235-239.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division.
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FooDB. (2020, April 20). Showing Compound 2-Hydroxypyridine (FDB112195). [Link]
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PubChem. (n.d.). 6-Methyl-2-pyridylmethanol. Retrieved February 22, 2026, from [Link]
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Magritek. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved February 22, 2026, from [Link]
- Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315.
- Molecules. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1549.
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Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved February 22, 2026, from [Link]
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IP.com. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Retrieved February 22, 2026, from [Link]
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PubChem. (n.d.). 6-Methyl-2-piperidylpyridine. Retrieved February 22, 2026, from [Link]
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PubChem. (n.d.). 6-Methylpyridin-2-ol. Retrieved February 22, 2026, from [Link]
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PubChem. (n.d.). Methyl 6-methylpyridine-2-carboxylate. Retrieved February 22, 2026, from [Link]
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PubChem. (n.d.). Pyripropanol. Retrieved February 22, 2026, from [Link]
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NIST. (n.d.). 3-Pyridinepropanol. Retrieved February 22, 2026, from [Link]
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A Comprehensive Guide to the Thermodynamic Characterization of 3-(6-Methylpyridin-2-yloxy)propan-1-ol for Pharmaceutical Development
Foreword: Charting the Thermodynamic Landscape of a Novel Pyridine Derivative
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a deep understanding of its fundamental physicochemical properties. Among these, the thermodynamic profile of a molecule is paramount, dictating its stability, solubility, and ultimately, its bioavailability and efficacy.[1][[“]][3][4] This guide focuses on 3-(6-Methylpyridin-2-yloxy)propan-1-ol, a pyridine derivative of interest. Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, valued for their diverse biological activities.[5][6]
As specific thermodynamic data for 3-(6-Methylpyridin-2-yloxy)propan-1-ol is not yet established in public literature, this document serves as both a strategic blueprint and a practical, in-depth manual for its complete thermodynamic characterization. We will proceed from the foundational principles to the application of state-of-the-art experimental and computational techniques. This guide is designed for researchers, scientists, and drug development professionals, providing the necessary protocols and intellectual framework to generate a robust and reliable thermodynamic profile for this novel compound, or any similar small organic molecule.
The Thermodynamic Imperative in Drug Development
The thermodynamic properties of an active pharmaceutical ingredient (API) are not mere academic data points; they are critical determinants of a drug's success.[[“]][3] The key parameters—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—govern every crucial aspect of its behavior.
-
Gibbs Free Energy (ΔG) : This value determines the spontaneity of a process. For instance, the ΔG of dissolution dictates a drug's thermodynamic solubility, a fundamental property influencing its absorption and bioavailability.[7][8][9] Similarly, the ΔG of binding to a biological target quantifies the drug's affinity and potency.[1][10]
-
Enthalpy (ΔH) : Representing the change in heat content, enthalpy reveals the nature of bond-making and bond-breaking events. In lead optimization, an enthalpically-driven binding is often sought, as it can correlate with higher specificity and potency.[[“]][4] The enthalpy of fusion, determined experimentally, is crucial for assessing purity and understanding polymorphism.
-
Entropy (ΔS) : As a measure of disorder, entropy accounts for changes in conformational freedom and the hydrophobic effect during dissolution or receptor binding.[1][3]
A comprehensive understanding of these properties allows for informed decisions regarding formulation, storage conditions, shelf-life prediction, and the selection of optimal solid-state forms.[11][12]
Experimental Characterization: A Multi-Technique Approach
To build a complete thermodynamic profile, a suite of experimental techniques must be employed. Here, we detail the core methodologies required for the characterization of 3-(6-Methylpyridin-2-yloxy)propan-1-ol.
Thermal Stability and Composition via Thermogravimetric Analysis (TGA)
Causality: TGA is the first essential step. It measures mass changes as a function of temperature, providing the upper-temperature limit for the compound's stability.[13][14][15] This information is critical for designing all subsequent experiments (e.g., setting the upper temperature limit for DSC) and for understanding potential degradation pathways, which is vital for determining storage conditions and shelf-life.[11][16]
Experimental Protocol: TGA of 3-(6-Methylpyridin-2-yloxy)propan-1-ol
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of 3-(6-Methylpyridin-2-yloxy)propan-1-ol into a clean, tared TGA pan (typically platinum or alumina).
-
Atmosphere and Flow Rate: Place the sample in the TGA furnace. Purge with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.[16]
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a temperature well above the expected decomposition (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins. This is a primary indicator of thermal stability.
-
Quantify the mass loss in each step to identify the loss of residual solvents or water versus the decomposition of the compound itself.[13][14]
-
Phase Transitions and Heat Capacity by Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[17] This technique is the gold standard for identifying and quantifying phase transitions like melting (fusion) and crystallization.[18] The melting point (Tm) and enthalpy of fusion (ΔHfus) are precise indicators of purity and crystal lattice energy. Furthermore, DSC can detect different polymorphic forms, which can have drastically different solubilities and stabilities.[11][12] It is also used to measure the heat capacity (Cp), a fundamental thermodynamic property.[19]
Experimental Protocol: DSC of 3-(6-Methylpyridin-2-yloxy)propan-1-ol
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference standards like indium.[19][20]
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Temperature Program (Melt-Cool-Heat Cycle):
-
First Heat: Equilibrate at a sub-ambient temperature (e.g., 0 °C). Ramp the temperature to a point safely below the decomposition temperature identified by TGA, at a rate of 10 °C/min. This scan reveals the melting behavior of the initial sample.
-
Controlled Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This may reveal crystallization events.
-
Second Heat: Re-heat the sample under the same conditions as the first scan. Comparing the first and second heat scans can help identify amorphous content or polymorph transitions.[11]
-
-
Data Analysis:
-
Plot heat flow versus temperature. Endothermic events (like melting) will appear as peaks.
-
Melting Point (Tm): Determine the onset temperature of the melting endotherm.
-
Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak. This value is directly proportional to the energy required to break the crystal lattice.
-
Heat Capacity (Cp): Determine Cp from the DSC data using the instrument's software, which measures the displacement of the baseline.[19]
-
Thermodynamics of Solubility
Causality: Solubility is a cornerstone of drug development, directly impacting oral bioavailability.[9] Thermodynamic or equilibrium solubility represents the maximum concentration of the most stable crystalline form of a compound in a solvent at equilibrium.[21] By measuring solubility at different temperatures, we can apply the van't Hoff equation to determine the enthalpy (ΔH°sol) and entropy (ΔS°sol) of the dissolution process, providing insight into the forces driving it.[7]
Experimental Protocol: Equilibrium Solubility Measurement
-
Method Selection: The shake-flask method is the gold standard for determining equilibrium solubility.[7][9]
-
Procedure:
-
Add an excess amount of solid 3-(6-Methylpyridin-2-yloxy)propan-1-ol to vials containing a buffer of known pH (e.g., pH 7.4 phosphate-buffered saline).
-
Agitate the vials in a temperature-controlled shaker bath at a series of temperatures (e.g., 298 K, 303 K, 308 K, 313 K).
-
Allow the system to reach equilibrium (typically 24-72 hours).
-
Withdraw aliquots at each time point, filter through a 0.22 µm filter to remove undissolved solid, and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Equilibrium is confirmed when consecutive measurements are constant.
-
-
Data Analysis (van't Hoff Plot):
-
Plot the natural logarithm of the molar solubility (ln S) against the inverse of the absolute temperature (1/T).
-
The slope of the resulting line is equal to -ΔH°sol/R and the y-intercept is equal to ΔS°sol/R, where R is the ideal gas constant. This allows for the calculation of the key thermodynamic parameters of dissolution.[7]
-
Data Presentation: Summary of Experimental Thermodynamic Parameters
| Parameter | Symbol | Experimental Method | Significance in Drug Development |
| Decomposition Temperature | Td | TGA | Defines upper limit of thermal stability for handling and storage. |
| Melting Point | Tm | DSC | Indicator of purity and solid-state form identity. |
| Enthalpy of Fusion | ΔHfus | DSC | Measures crystal lattice energy; related to solubility. |
| Heat Capacity | Cp | DSC | Fundamental property for thermodynamic calculations. |
| Enthalpy of Solution | ΔH°sol | Temperature-dependent Solubility | Characterizes the energetics of the dissolution process. |
| Entropy of Solution | ΔS°sol | Temperature-dependent Solubility | Describes the change in disorder upon dissolution. |
Computational Prediction: An In-Silico Approach
Causality: While experimental methods are indispensable, computational chemistry provides a powerful, complementary approach. Density Functional Theory (DFT) is a quantum mechanical method that can predict thermodynamic properties from first principles, based on the electronic structure of the molecule.[22][23] This is particularly valuable in early discovery to screen candidates or to understand experimental results on a molecular level. DFT can be used to calculate the gas-phase enthalpy of formation (ΔfH°), and by performing a frequency analysis, one can derive the standard entropy (S°) and heat capacity (Cp).[24][25][26]
Workflow: DFT Calculation of Thermodynamic Properties
The following diagram illustrates a typical workflow for predicting the thermodynamic properties of 3-(6-Methylpyridin-2-yloxy)propan-1-ol using DFT.
Caption: A streamlined workflow for predicting molecular thermodynamic properties using DFT.
Protocol: Conceptual DFT Analysis
-
Structure Preparation: Generate a 3D structure of 3-(6-Methylpyridin-2-yloxy)propan-1-ol.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G++(d,p)) to find the lowest energy conformation of the molecule.[5][24][27]
-
Frequency Calculation: At the optimized geometry, perform a vibrational frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Thermodynamic Property Extraction: The output of the frequency calculation provides the zero-point vibrational energy, thermal corrections to enthalpy, and the standard entropy and heat capacity based on statistical mechanics principles.[24][26] These values can be used to estimate the gas-phase thermodynamic properties of the molecule.
While highly valuable, it is critical to remember that DFT calculations have inherent approximations and should ideally be validated against experimental data where possible.[23][28]
Integrated Analysis and Application
The true power of this characterization lies in integrating the experimental and computational data to build a holistic thermodynamic profile.
Caption: Integration of experimental and computational data to inform key drug development decisions.
For example, the experimentally determined enthalpy of fusion (ΔHfus) from DSC provides a benchmark for the energy of the crystal lattice. This can be correlated with solubility data; a higher ΔHfus often suggests a more stable crystal lattice that is more difficult to dissolve, resulting in lower solubility.[9] DFT calculations can help rationalize these findings by analyzing the intermolecular interactions responsible for the lattice energy. Discrepancies between DSC scans (e.g., a changing melting point upon re-heating) can signal the presence of multiple polymorphs, triggering a more extensive screening campaign to find the most stable and suitable solid form for development.
Conclusion
The thermodynamic characterization of a novel pharmaceutical candidate like 3-(6-Methylpyridin-2-yloxy)propan-1-ol is a foundational activity that mitigates risk and accelerates development. By systematically applying the experimental and computational workflows detailed in this guide—from fundamental stability analysis with TGA to detailed phase behavior with DSC, solubility studies, and in-silico prediction with DFT—researchers can build the comprehensive dataset needed to make data-driven, scientifically sound decisions. This integrated approach ensures that the path from discovery to clinical application is built on a solid thermodynamic foundation, maximizing the potential for success.
References
- ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals.
- Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
- Steely, C. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- Slideshare. Thermogravimetric analysis - Pharmaceutical analysis.
- Singh, S. et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
- Hasan, M.B. et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.
- Hasan, M.B. et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate.
- Jain, A. et al. (2013). Computational predictions of energy materials using density functional theory. Nature Reviews Materials.
- Wulsdorf, T. et al. (2019). The current impact of water thermodynamics for small-molecule drug discovery. Expert Opinion on Drug Discovery.
- Consensus. What are the key applications of thermodynamic analysis in drug discovery?
-
Velazquez-Campoy, A. et al. (2011). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery. Available at: [Link]
- Mogni, G. (2023). VIRTUAL LAB VIDEO BLOG SERIES: DFT and MD for predicting the Thermal Properties of Materials. YouTube.
-
Rosdahl, T. et al. (2025). Machine learning for improved density functional theory thermodynamics. PMC. Available at: [Link]
- Al-Azab, R.M. et al. (2020). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistrySelect.
-
Taylor, L.S. (2018). A thermodynamic exploration into pharmaceutical drug solubility. ResearchGate. Available at: [Link]
- Matulis, D. Drug Design via structure and thermodynamics. Vilnius University.
-
Ali, M.A. et al. (2019). DFT assessment on thermodynamic properties, stability, and reactivity of some multifunctional dipodal ligands. AIP Publishing. Available at: [Link]
- Shimizu, S. et al. (2002). Pyridine and Pyridine Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology.
-
Loos, P.F. & Baggio, A. (2022). Approximating quantum thermodynamic properties using DFT. arXiv. Available at: [Link]
- Wang, T. et al. (2017). Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. SLAS DISCOVERY.
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Brittain, H.G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
- Jose, J. & S., S. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Journal of Drug Delivery and Therapeutics.
- Di, L. & Kerns, E.H. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In: Drug-like Properties: Concepts, Structure-Property Relationships.
- Kigha, N. et al. (2014). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. International Journal of Chemistry.
- Sudo, S. et al. (2003). Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry.
- Meyerriecks, W. (2012). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics.
-
Wikipedia. Differential scanning calorimetry. Available at: [Link]
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Vansteenkiste, P. et al. (2007). Calculation of entropy and heat capacity of organic compounds in the gas phase. Evaluation of a consistent method without adjustable parameters. Applications to hydrocarbons. Journal of Physical Chemistry A. Available at: [Link]
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Demetzos, C. (2018). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Springer Nature Experiments. Available at: [Link]
- Brown, J. Experimental methods for determining enthalpy changes. Doc Brown's Chemistry.
- Chen, C. (2022). Calculating Enthalpy: The Four Best Methods. ChemTalk.
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Shabbir, M. et al. (2016). DSC Studies on Organic Melting Temperature Standards. ResearchGate. Available at: [Link]
-
Isik, S. et al. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. bioRxiv. Available at: [Link]
- Duke Kunshan University. Differential Scanning Calorimetry (DSC).
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The Pyridine-Based Ether Alcohol Scaffold: Synthetic Strategies and Medicinal Utility
[1][2]
Executive Summary
This technical guide examines the structural utility, synthetic architecture, and pharmacological applications of pyridine-based ether alcohols in medicinal chemistry. Defined by a pyridine ring linked via an ether oxygen to an aliphatic alcohol chain (e.g., 2-(pyridin-2-yloxy)ethanol), this motif serves as a critical "solubility handle" and pharmacophore modulator.[1][2]
The guide is designed for medicinal chemists and process scientists, focusing on the
Structural Rationale & Pharmacophore Logic
The pyridine-based ether alcohol is not merely a linker; it is a bifunctional tool that addresses two common failures in drug discovery: poor aqueous solubility and lack of target selectivity .[1][2]
The Physicochemical Triad
The scaffold functions through three distinct interaction points:
-
The Pyridine Nitrogen (Acceptor):
-
The Ether Linkage (Conformational Lock):
-
The
oxygen acts as a hydrogen bond acceptor.[2] -
Induces a specific torsion angle relative to the aromatic ring, often directing the terminal alcohol toward solvent-exposed regions of the binding pocket.
-
-
The Terminal Alcohol (Donor/Acceptor/Solubility):
-
Primary Role: Increases Topological Polar Surface Area (TPSA), lowering
. -
Secondary Role: Serves as a "metabolic soft spot" for Phase II conjugation (glucuronidation), or a handle for further derivatization (e.g., into PROTAC linkers).
-
Data Summary: Substituent Effects
The following table illustrates how the ether-alcohol substitution shifts the properties of a standard pyridine scaffold.
| Property | Unsubstituted Pyridine | 2-Methoxypyridine | 2-(2-Hydroxyethoxy)pyridine | Impact on Drug Design |
| LogP (Calc) | 0.65 | 1.34 | 0.45 | Solubility: The ether-alcohol restores hydrophilicity lost by alkylation.[1][2] |
| H-Bond Donors | 0 | 0 | 1 | Binding: Adds a directional interaction point.[1][2] |
| H-Bond Acceptors | 1 | 2 | 3 | Solvation: Improves aqueous solubility shell.[1][2] |
| TPSA ( | 12.9 | 22.1 | 42.3 | Permeability: Balances permeability vs. solubility.[1][2] |
Synthetic Architectures
The primary route to these scaffolds is Nucleophilic Aromatic Substitution (
Mechanism of Action: The Meisenheimer Pathway
The reaction proceeds via an addition-elimination mechanism.[1] The nucleophile (alkoxide) attacks the ipso-carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex) before the leaving group is expelled.
Figure 1: The stepwise addition-elimination pathway.[1][2] Note that the nitrogen atom acts as an electron sink, stabilizing the negative charge in the intermediate.
Regioselectivity Rules
-
Position 2 & 4: Highly reactive toward
due to the ability of the nitrogen to delocalize the negative charge (para/ortho relationship). -
Position 3: Inert to standard
.[1][2] Requires metal catalysis (e.g., CuI-catalyzed Ullmann coupling) or strong electron-withdrawing groups (e.g., ) at ortho/para positions.[1][2]
Detailed Experimental Protocol
Objective: Synthesis of 2-(2-hydroxyethoxy)pyridine via
Materials
-
Substrate: 2-Chloropyridine (1.14 g, 10 mmol).
-
Nucleophile/Solvent: Ethylene glycol (excess, 5 mL) - Acts as both reagent and co-solvent to prevent polymerization.
-
Base: Sodium Hydride (60% dispersion in oil, 480 mg, 12 mmol).
-
Solvent: Anhydrous DMF (10 mL).
Step-by-Step Methodology
-
Activation (0 min - 30 min):
-
Charge a flame-dried round-bottom flask with NaH under nitrogen atmosphere.
-
Wash NaH with dry hexane (2 x 5 mL) to remove mineral oil (optional, improves purity).
-
Add anhydrous DMF (5 mL) and cool to 0°C.
-
Dropwise add Ethylene glycol (diluted in 5 mL DMF). Caution: Vigorous
evolution.[1][2] Stir for 30 mins at room temperature to generate the mono-alkoxide.
-
-
Coupling (30 min - 4 hours):
-
Workup & Purification:
-
Cool to room temperature.[1][2] Quench carefully with saturated
solution (10 mL). -
Extract with Ethyl Acetate (3 x 20 mL).[1][2] Note: The product is polar; ensure thorough extraction.
-
Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (DCM:MeOH 95:5) yields the product as a colorless oil.
-
Troubleshooting
Medicinal Chemistry Applications
Kinase Inhibitor Solubilization
In the development of ALK (Anaplastic Lymphoma Kinase) inhibitors, the pyridine-ether motif is frequently employed.
-
Case Study: Crizotinib and next-gen analogues.
-
Mechanism: The pyridine ring binds in the ATP pocket. The ether-linked tail extends towards the solvent front, improving solubility without clashing with the protein structure. The ether oxygen often forms water-mediated hydrogen bonds.[1][2]
PROTAC Linker Design
Proteolysis Targeting Chimeras (PROTACs) require specific linkers to connect the target ligand to the E3 ligase ligand.
-
Application: The 2-(2-hydroxyethoxy)pyridine unit serves as a rigidified, "aromatic" alternative to standard PEG chains.[1][2]
-
Benefit: The pyridine ring adds rigidity, reducing the entropic penalty of binding compared to a flexible PEG chain. The terminal alcohol is readily converted to a tosylate or mesylate for clicking onto the E3 ligand.
Metal Chelation & Metallo-Drugs
The 2-alkoxypyridine motif creates a bidentate ligand environment (N, O).[1][2]
-
Utility: Used in the synthesis of Ruthenium or Copper complexes for anticancer applications. The N-O chelation stabilizes the metal center while the alcohol enhances water solubility of the complex.
References
-
Anticancer Activity of Pyridine Derivatives: Xu, Z., et al. "Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review."[3] Arabian Journal of Chemistry, 2021.
-
Synthesis Protocol (NaH/DMF): Vanderbilt University. "Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones." Polish J. Chem., 2007.
-
Solubility Enhancement Strategies: Crystal Pharmatech. "Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs."
-
ALK Inhibitors & Heterocyclic Derivatives: Patent: "Heterocyclic derivatives as ALK inhibitors."[1][2] JP2013525476A.
-
2-(2-Hydroxyethyl)pyridine Properties: PubChem Compound Summary for CID 7675. [1][2]
Crystal Structure Analysis of 3-(6-Methylpyridin-2-yloxy)propan-1-ol Derivatives
Executive Summary & Architectural Logic
The structural analysis of 3-(6-methylpyridin-2-yloxy)propan-1-ol represents a classic study in competitive supramolecular synthons.[1] For drug development professionals, this molecule serves as a critical model system for understanding how ether linkers (-O-) and distal hydroxyl groups (-OH) dictate solid-state packing in the presence of steric blockers (the 6-methyl group).[1]
Unlike simple pyridine alcohols, the "2-yloxy" ether linkage introduces rotational degrees of freedom that significantly affect bioavailability and solubility profiles.[1] This guide details the synthesis, crystallization, and crystallographic interpretation of this scaffold, focusing on the competition between intermolecular hydrogen bonding and steric steering.
The Structural Challenge
The core challenge in crystallizing this derivative lies in the 6-methyl substituent .[1] In standard 2-substituted pyridines, the nitrogen atom is a primary hydrogen bond acceptor.[1] However, the 6-methyl group creates a "steric gate," blocking planar approach vectors and forcing the formation of helical or twisted hydrogen-bonded chains rather than flat dimers.[1]
Synthesis & Crystallization Protocols
Field-Proven Insight: High-quality single crystals for X-ray diffraction (SC-XRD) require high purity (>99%).[1] Impurities from the O-alkylation (specifically the N-alkylated pyridone byproduct) often inhibit crystal growth.[1]
Optimized Synthesis (Williamson Etherification)
Objective: Selective O-alkylation of 2-bromo-6-methylpyridine.
Reagents:
-
2-Bromo-6-methylpyridine (1.0 eq)[1]
-
1,3-Propanediol (3.0 eq - Excess prevents dimerization)[1]
-
Sodium Hydride (NaH, 60% in oil, 1.2 eq)
-
Solvent: Anhydrous DMF or THF
Protocol:
-
Activation: Suspend NaH in anhydrous THF at 0°C under Argon. Slowly add 1,3-propanediol. Note: Evolution of H2 gas.
-
Coupling: Add 2-bromo-6-methylpyridine dropwise. The excess diol ensures the mono-ether product is favored over the bis-ether.[1]
-
Reflux: Heat to 70°C for 4-6 hours. Monitor via TLC (EtOAc:Hexane 1:1).
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with brine to remove unreacted diol.[1]
-
Purification: Silica gel chromatography is mandatory to remove the N-alkylated pyridone isomer (a common impurity in pyridine alkylations).[1]
Crystallization Strategy
Method: Vapor Diffusion (Preferred for ether-alcohols).[1]
| Parameter | Condition | Rationale |
| Solvent (Inner Vial) | Ethyl Acetate (saturated) | Solubilizes the ether chain; moderate polarity.[1] |
| Precipitant (Outer Vial) | n-Hexane or Pentane | Non-polar anti-solvent drives slow supersaturation.[1] |
| Temperature | 4°C (Refrigerated) | Reduces kinetic energy, favoring thermodynamic packing. |
| Timeframe | 3-7 Days | Allows for defect-free crystal growth.[1] |
Experimental Workflow Visualization
The following diagram outlines the critical path from synthesis to structural refinement, highlighting the "Go/No-Go" decision points often missed in standard literature.
Caption: Workflow prioritizing the removal of N-alkylated impurities before crystallization.
Crystallographic Analysis & Supramolecular Synthons
Once the structure is solved (typically in Monoclinic P21/c or Triclinic P-1 space groups), the analysis must focus on the interaction between the alcohol tail and the pyridine head.
The Primary Synthon: O-H···N
The defining feature of this crystal structure is the hydrogen bond between the terminal hydroxyl group (Donor) and the pyridine nitrogen (Acceptor).
-
Geometry: Expect a D···A distance of 2.75 – 2.85 Å.
-
Impact of 6-Methyl: The methyl group at the 6-position sterically hinders the "flat" approach of the donor.[1]
-
Result: The molecules likely arrange in helical chains or offset dimers rather than the planar ribbons seen in unsubstituted pyridine-alcohols.[1]
-
Conformational Analysis (The Linker)
The O-CH2-CH2-CH2-OH chain is flexible.[1] In the solid state, it will adopt a specific conformation to maximize packing efficiency (Van der Waals interactions).
-
Torsion Angles: Analyze the C(Py)-O-C-C torsion. A gauche effect is often observed near the oxygen atom to minimize steric clash with the pyridine ring ortho-hydrogens.[1]
Diagram: Competitive Synthons
The diagram below illustrates the competition between the desired intermolecular H-bond and the steric repulsion driven by the methyl group.
Caption: The 6-methyl group acts as a steric gate, forcing the H-bond network into non-planar motifs.[1]
Spectroscopic Correlates (Validation)
Before and after X-ray analysis, use these spectroscopic markers to validate the structure.
| Technique | Feature to Observe | Structural Implication |
| 1H NMR (CDCl3) | Confirms presence of 6-Methyl group.[1] | |
| 1H NMR (CDCl3) | Triplet for O-CH2 confirms ether linkage (not C-linked).[1] | |
| FT-IR (Solid State) | Broad band 3200-3400 cm⁻¹ | Indicates O-H[1]···N hydrogen bonding network.[1][2][3] |
| FT-IR (Solid State) | Shift in C=N stretch (~1590 cm⁻¹) | Pyridine ring breathing mode shifts upon H-bonding.[1] |
Pharmaceutical Implications
For drug development, this crystal structure analysis provides three key data points:
-
Solubility Prediction: The strength of the O-H···N lattice energy directly correlates to aqueous solubility.[1] A tightly packed helical structure (due to the methyl group) may exhibit lower solubility than the unsubstituted analog.
-
Polymorphism Risk: The flexibility of the propyl chain suggests a high risk of conformational polymorphism. Screening multiple solvents (MeOH, Acetone, THF) is recommended to rule out metastable forms.
-
Salt Formation: The 6-methyl group increases the basicity of the pyridine nitrogen (inductive effect) but hinders the approach of large counter-ions. This suggests that salt formation with small acids (HCl, mesylate) will be more successful than with bulky acids (tosylate).
References
-
Hoffmann, R. (1968).[1] "Hydrogen Bonding in Pyridine." Journal of the American Chemical Society, 90(6), 1515. Link[1]
-
Desiraju, G. R. (1995).[1] "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition, 34(21), 2311-2327.[1] Link[1]
-
PubChem Compound Summary. (2025). "3-(6-Methylpyridin-2-yl)propan-1-ol" (Structural Analog Data).[1] National Library of Medicine. Link[1]
-
Vishweshwar, P., et al. (2003). "Crystal Engineering of Pharmaceutical Co-crystals." Journal of Pharmaceutical Sciences, 95(3), 499-516.[1] Link
-
Grell, T., et al. (2014). "Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives." Chemistry Central Journal, 8, 31. Link[1][4]
Sources
- 1. 6-Methyl-2-pyridylpropan-1-ol | C9H13NO | CID 109132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Mitsunobu reaction conditions for synthesizing 3-(6-Methylpyridin-2-yloxy)propan-1-ol
Synthesis of 3-(6-Methylpyridin-2-yloxy)propan-1-ol via a Modified Mitsunobu Reaction
Abstract
This document provides a comprehensive guide to the synthesis of 3-(6-methylpyridin-2-yloxy)propan-1-ol, a valuable intermediate in pharmaceutical research, utilizing a modified Mitsunobu reaction. Standard Mitsunobu conditions often prove inefficient for pyridinol substrates due to their inherent electronic properties. We present a robust and high-yielding protocol employing 1,1'-(azodicarbonyl)dipiperidine (ADDP) and polymer-supported triphenylphosphine (PS-PPh3), which effectively overcomes the challenges associated with traditional Mitsunobu reagents. This guide offers a detailed mechanistic overview, step-by-step experimental procedures, and critical insights into reaction optimization and product purification, tailored for researchers in organic synthesis and drug development.
Introduction: The Mitsunobu Reaction in Aryl Ether Synthesis
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups, including esters, ethers, and azides.[1][2] The reaction proceeds under mild, typically neutral conditions, offering broad functional group tolerance and, for chiral alcohols, a predictable inversion of stereochemistry.[3][4] Its application in the formation of aryl ethers, particularly in the context of complex molecule synthesis, is well-documented.[5]
The canonical Mitsunobu reaction involves an alcohol, a nucleophile (in this case, a phenol or its heteroaromatic analogue), triphenylphosphine (PPh3), and a dialkyl azodicarboxylate, most commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] The driving force of this dehydration/redox condensation process is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[6]
The Challenge with Pyridinol Substrates
While the Mitsunobu reaction is broadly applicable, its efficiency can be significantly diminished when employing weakly acidic nucleophiles (pKa > 11).[5][7] 2-Hydroxypyridine and its derivatives, such as 6-methylpyridin-2-ol, exist in a tautomeric equilibrium with their corresponding pyridone form and exhibit pKa values that fall into this challenging range.
Under standard Mitsunobu conditions with DEAD, the betaine intermediate formed from the reaction of PPh3 and DEAD may not be sufficiently basic to effectively deprotonate the pyridinol.[7] This can lead to a number of undesirable outcomes:
-
Incomplete Reactions: A significant portion of the limiting reagent, often the pyridinol, may remain unreacted.[7]
-
Byproduct Formation: A major side reaction involves the hydrazo anion, formed from the protonated DEAD, acting as a nucleophile and attacking the alkoxyphosphonium intermediate. This leads to the formation of an alkylated hydrazine derivative, consuming the alcohol and reducing the yield of the desired ether.[7]
These challenges necessitate a modification of the standard protocol to enhance the basicity of the reaction system.
A Modified, High-Efficiency Protocol: The ADDP and PS-PPh3 Approach
To address the limitations of the conventional Mitsunobu reaction with pyridinol substrates, a modified protocol employing 1,1'-(azodicarbonyl)dipiperidine (ADDP) and polymer-supported triphenylphosphine (PS-PPh3) has been developed and proven to be highly effective.[7][8]
The enhanced basicity of the betaine intermediate derived from ADDP facilitates the deprotonation of weakly acidic pyridinols, thereby promoting the desired O-alkylation pathway and minimizing side reactions.[1] Furthermore, the use of polymer-supported triphenylphosphine simplifies the purification process significantly. The resulting polymer-bound triphenylphosphine oxide can be easily removed by filtration, circumventing the often-tedious chromatographic separation from the final product.[7][9]
Mechanistic Rationale
The reaction proceeds through a well-established, albeit complex, mechanistic pathway. The key steps are outlined below:
-
Betaine Formation: The polymer-supported triphenylphosphine (PS-PPh3) initiates a nucleophilic attack on the ADDP, generating a betaine intermediate.
-
Proton Transfer: The more basic betaine deprotonates the 6-methylpyridin-2-ol to form an ion pair.
-
Alkoxyphosphonium Salt Formation: The deprotonated pyridinol attacks the activated phosphonium species, forming the key alkoxyphosphonium salt and displacing the reduced ADDP derivative.
-
SN2 Displacement: The pyridinolate anion then acts as a nucleophile, attacking the carbon atom of the propan-1,3-diol that is bound to the phosphonium salt in an SN2 fashion. This step forms the desired C-O bond and releases the polymer-supported triphenylphosphine oxide.
Diagram 1: Proposed Mechanism of the Modified Mitsunobu Reaction
Caption: Mechanism of the ADDP/PS-PPh3 Mitsunobu reaction.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3-(6-methylpyridin-2-yloxy)propan-1-ol.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 0.5 mmol pyridinol) | Notes |
| 6-Methylpyridin-2-ol | 3279-76-3 | 109.13 | 54.6 mg (0.5 mmol, 1.0 eq) | Limiting reagent |
| Propane-1,3-diol | 504-63-2 | 76.09 | 41.8 mg (0.55 mmol, 1.1 eq) | Ensure anhydrous |
| Polymer-supported Triphenylphosphine | N/A | ~3 mmol/g loading | 250 mg (0.75 mmol, 1.5 eq) | Loading may vary by supplier |
| 1,1'-(Azodicarbonyl)dipiperidine (ADDP) | 10465-81-3 | 252.30 | 189.2 mg (0.75 mmol, 1.5 eq) | |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 5.5 mL | Use a freshly distilled or inhibitor-free, dry solvent |
| Nitrogen or Argon Gas | N/A | N/A | - | For maintaining an inert atmosphere |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-methylpyridin-2-ol (0.5 mmol, 1.0 eq), propane-1,3-diol (0.55 mmol, 1.1 eq), and polymer-supported triphenylphosphine (0.75 mmol, 1.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous THF (5.5 mL) to the flask via syringe.
-
Reagent Addition: With vigorous stirring, add 1,1'-(azodicarbonyl)dipiperidine (ADDP) (0.75 mmol, 1.5 eq) portion-wise at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the polymer-supported triphenylphosphine oxide.
-
Wash the resin with additional THF or dichloromethane (2 x 5 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(6-methylpyridin-2-yloxy)propan-1-ol.
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
Troubleshooting and Safety Considerations
-
Low Yields: If the reaction does not proceed to completion, ensure all reagents and solvents are anhydrous. The order of addition can also be critical; pre-forming the betaine by adding ADDP to the PS-PPh3 before the addition of the alcohol and pyridinol may improve results in some cases.[5]
-
Competing N-Alkylation: While O-alkylation is generally favored for 2-hydroxypyridines under Mitsunobu conditions, the potential for N-alkylation to form the corresponding 1-alkyl-6-methylpyridin-2-one exists. The reaction conditions outlined here are optimized to favor O-alkylation. Careful characterization of the product is recommended.
-
Safety: The Mitsunobu reaction can be exothermic, especially upon addition of the azodicarboxylate. For larger-scale reactions, addition at 0 °C is recommended.[9] Azodicarboxylates are potentially explosive and should be handled with care.
Conclusion
The modified Mitsunobu protocol utilizing ADDP and PS-PPh3 provides a reliable and efficient method for the synthesis of 3-(6-methylpyridin-2-yloxy)propan-1-ol. This approach successfully overcomes the inherent challenges posed by pyridinol substrates in traditional Mitsunobu reactions, offering high yields and a simplified purification procedure. This makes it an invaluable tool for researchers in the pharmaceutical and chemical sciences.
References
-
Humphries, P. S., Quyen-Quyen, T., & et al. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 2(23). [Link]
-
Humphries, P. S., & Quyen-Quyen, T. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. ResearchGate. [Link]
-
Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]
-
Org Prep Daily. (2007, May 18). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Iranpoor, N., Firouzabadi, H., Khalili, D., & Motevalli, S. (2008). Easily Prepared Azopyridines As Potent and Recyclable Reagents for Facile Esterification Reactions. An Efficient Modified Mitsunobu Reaction. The Journal of Organic Chemistry, 73(13), 4882–4887. [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. BJOC - ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists [beilstein-journals.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: Ether Formation Strategies for 6-Methylpyridine Derivatives
Executive Summary
The formation of ether linkages on pyridine rings is a cornerstone transformation in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability. 6-Methylpyridine (2-picoline) derivatives present unique challenges and opportunities due to the steric and electronic influence of the methyl group at the ortho position relative to the nitrogen.
This guide details two primary mechanistic pathways for synthesizing 2-alkoxy-6-methylpyridines:
-
Nucleophilic Aromatic Substitution (
): The classical, cost-effective route for activated substrates. -
Palladium-Catalyzed C-O Coupling: The modern, high-precision route for unactivated or sterically demanding substrates.
Mechanistic Insight & Causality
The "6-Methyl Effect" on Reactivity
Before selecting a protocol, researchers must understand how the 6-methyl group influences the pyridine core:
-
Electronic Deactivation (+I Effect): The methyl group is an inductive electron donor. Compared to a 2-halopyridine, a 2-halo-6-methylpyridine is slightly less electrophilic, raising the activation energy for nucleophilic attack.
-
Steric Shielding (The Ortho Effect): The methyl group sterically hinders the nitrogen lone pair and the C2/C6 positions. While it blocks nucleophilic attack at C6 (improving regioselectivity), it can also impede the approach of bulky ligands or nucleophiles at C2 if the angle of attack is shallow.
Pathway A: Nucleophilic Aromatic Substitution ( )
This mechanism follows an Addition-Elimination pathway.[1][2]
-
Addition: The alkoxide nucleophile (
) attacks the C2 position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). -
Elimination: The leaving group (Halide) is expelled, restoring aromaticity.[3]
Critical Success Factor: The nitrogen atom acts as an electron sink. If the leaving group is Fluorine, the reaction is significantly faster than with Chlorine or Bromine due to the high electronegativity of F stabilizing the transition state of the addition step (the rate-determining step).
Pathway B: Palladium-Catalyzed C-O Coupling
For substrates where
-
Oxidative Addition: Pd(0) inserts into the C-X bond.
-
Ligand Exchange: The alkoxide replaces the halide on the metal center.
-
Reductive Elimination: The C-O bond is formed, and Pd(0) is regenerated.
Visualizing the Pathways
Figure 1: Mechanistic Decision Tree & Pathway Logic
Caption: Decision logic for selecting between
Experimental Protocols
Protocol A: Classical (High Throughput)
Best for: Primary alcohols, 2-fluoro/2-chloro-6-methylpyridine.
Reagents:
-
Substrate: 2-Chloro-6-methylpyridine (1.0 equiv)
-
Nucleophile: Alcohol (
, 1.2 equiv) -
Base: Sodium Hydride (NaH, 60% dispersion, 1.3 equiv)
-
Solvent: Anhydrous DMF or THF (0.5 M concentration)
Step-by-Step:
-
Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous DMF at 0°C.
-
Alkoxide Formation: Add the alcohol dropwise. Stir at 0°C for 30 min until gas evolution (
) ceases. Causality: Pre-forming the alkoxide prevents protonation of the pyridine nitrogen and ensures a "naked" nucleophile. -
Addition: Add 2-Chloro-6-methylpyridine in one portion.
-
Reaction: Warm to ambient temperature. If
is secondary or bulky, heat to 80°C. Monitor via TLC/LCMS. -
Quench: Cool to 0°C. Carefully add sat.
(aq). -
Workup: Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF. Note: DMF retention is a common failure mode in NMR analysis.
Protocol B: Palladium-Catalyzed C-O Coupling
Best for: Phenols, tertiary alcohols, or when using 2-bromo/iodo substrates.
Reagents:
-
Substrate: 2-Bromo-6-methylpyridine (1.0 equiv)
-
Alcohol: 1.2 equiv
-
Catalyst:
(2 mol%)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Ligand: BINAP or BrettPhos (3 mol%)
-
Base:
(1.5 equiv) -
Solvent: Toluene (degassed)
Step-by-Step:
-
Inert Environment: Charge a reaction vial with Substrate, Base,
, and Ligand. Evacuate and backfill with Argon (3x). Trustworthiness: poisons the Pd(0) species; strict inert technique is non-negotiable. -
Solvation: Add degassed Toluene and the Alcohol via syringe.
-
Catalysis: Heat to 100°C for 12-18 hours.
-
Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts.
-
Purification: Concentrate filtrate and purify via flash chromatography.
Data Summary & Comparison
| Parameter | Pd-Catalyzed Method | |
| Primary Substrate | 2-Fluoro/Chloro-6-methylpyridine | 2-Bromo/Iodo-6-methylpyridine |
| Nucleophile Scope | Phenols, | |
| Key Intermediate | Meisenheimer Complex (Anionic) | Pd-Organometallic Complex |
| Temp Range | 25°C - 100°C | 80°C - 120°C |
| Main Byproduct | NaCl / NaF | Pd-black, Phosphine oxides |
| Cost Efficiency | High (Cheap reagents) | Moderate (Precious metal/Ligands) |
Troubleshooting & Optimization (Self-Validating Systems)
The Pyridone Trap ( -Alkylation)
If the starting material is 6-methyl-2-pyridone (tautomer of 2-hydroxy), direct alkylation usually yields the
-
Solution: To force
-alkylation on a pyridone, use Silver Carbonate ( ) and an alkyl halide. The silver coordinates to the nitrogen, blocking it and forcing the electrophile to attack the oxygen.
Monitoring Reaction Progress
-
TLC Visualization: 6-methylpyridine derivatives are UV active (254 nm). The ether product is typically less polar than the pyridone byproduct but more polar than the halo-pyridine starting material.
-
Staining: Use Dragendorff’s reagent (stains alkaloids/pyridines orange).
Purification of Basic Amines
Pyridine ethers are basic.
-
Issue: Streaking on silica gel.
-
Fix: Pre-treat the silica column with 1% Triethylamine in Hexanes/EtOAc, or use DCM/MeOH/NH4OH (90:10:1) as the eluent.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
kinetics and the element effect). -
Buchwald, S. L., & Muñiz, K. (2002). "Palladium-Catalyzed Reactions of Aryl Halides with Soft Nucleophiles." Topics in Current Chemistry. (Seminal work on Pd-coupling mechanisms).
-
Spivey, A. C., et al. (2000). "Nucleophilic Aromatic Substitution of Heterocycles." Science of Synthesis. (Specific reactivity profiles of pyridines).
-
Hartwig, J. F. (1998). "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Heteroatom Nucleophiles from Palladium(II)." Accounts of Chemical Research. (Detailed mechanism of the reductive elimination step).
Sources
Catalytic Applications of Metal Complexes with 3-(6-Methylpyridin-2-yloxy)propan-1-ol: A Guide for Researchers
This technical guide is designed for researchers, scientists, and drug development professionals interested in the catalytic applications of metal complexes featuring the 3-(6-Methylpyridin-2-yloxy)propan-1-ol ligand. This versatile ligand, possessing a bidentate N,O-donor set, has shown significant promise in various catalytic transformations, most notably in the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers like polylactide (PLA). This document provides in-depth application notes, detailed experimental protocols, and the scientific rationale behind the methodological choices.
Introduction: The Ligand and its Coordination Chemistry
The 3-(6-Methylpyridin-2-yloxy)propan-1-ol ligand is a pro-ligand that, upon deprotonation of the alcohol group, forms a monoanionic, bidentate ligand that coordinates to a metal center through the pyridinyl nitrogen and the alkoxide oxygen. The presence of the methyl group on the pyridine ring can influence the electronic and steric properties of the resulting metal complex, thereby tuning its catalytic activity. The flexible propan-1-ol side chain allows for the formation of stable chelate rings with a variety of metal ions.
Metal complexes derived from this and structurally similar pyridinyl alcoholato ligands are particularly effective in catalysis due to the combination of a Lewis acidic metal center and a nucleophilic alkoxide group, which can be either part of the ligand itself or generated in situ. This bifunctional nature is key to their catalytic prowess, especially in polymerization reactions.
Application I: Ring-Opening Polymerization (ROP) of Lactide
The synthesis of polylactide (PLA), a biodegradable and biocompatible polyester, is of immense interest for biomedical applications, including drug delivery systems and tissue engineering scaffolds. The ring-opening polymerization of lactide, the cyclic dimer of lactic acid, is the most efficient route to high molecular weight PLA. Metal alkoxide complexes are highly effective catalysts for this transformation, proceeding primarily through a coordination-insertion mechanism.
Scientific Rationale
The catalytic cycle for the ROP of lactide initiated by a metal alkoxide complex, such as a zinc complex of deprotonated 3-(6-Methylpyridin-2-yloxy)propan-1-ol, is believed to proceed as follows:
-
Coordination: The lactide monomer coordinates to the Lewis acidic metal center of the catalyst.
-
Nucleophilic Attack: The alkoxide group, which is part of the ligand framework, performs a nucleophilic attack on the carbonyl carbon of the coordinated lactide.
-
Ring-Opening: This attack leads to the cleavage of the acyl-oxygen bond of the lactide ring, which is the ring-opening step.
-
Insertion: The opened lactide unit is inserted between the metal center and the alkoxide group, elongating the polymer chain.
-
Propagation: The newly formed metal alkoxide at the end of the growing polymer chain can then coordinate and ring-open another lactide monomer, continuing the polymerization process.
The choice of metal center and the ligand architecture are crucial in controlling the polymerization rate, the molecular weight of the polymer, and its stereochemistry. Zinc-based catalysts are particularly attractive due to their low toxicity and high activity.[1]
Experimental Protocol: Synthesis of a Zinc(II) Complex
This protocol describes the synthesis of a representative zinc complex with the deprotonated 3-(6-Methylpyridin-2-yloxy)propan-1-ol ligand.
Materials:
-
3-(6-Methylpyridin-2-yloxy)propan-1-ol
-
Diethylzinc (ZnEt₂)
-
Anhydrous toluene
-
Anhydrous hexane
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
Under an inert atmosphere of argon or nitrogen, dissolve 3-(6-Methylpyridin-2-yloxy)propan-1-ol (1 equivalent) in anhydrous toluene in a flame-dried Schlenk flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of diethylzinc (1 equivalent) in toluene to the ligand solution via syringe with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a toluene/hexane mixture at low temperature to yield the desired zinc complex.
Experimental Protocol: Bulk Polymerization of L-Lactide
This protocol details the solvent-free polymerization of L-lactide.
Materials:
-
Synthesized Zinc(II) complex
-
L-Lactide (recrystallized and dried)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Oil bath
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, charge the Schlenk flask with the desired amount of L-lactide and the zinc catalyst at a specific monomer-to-catalyst ratio (e.g., 200:1).
-
Seal the flask and remove it from the glovebox.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 130 °C).
-
Stir the molten mixture. The progress of the polymerization can be monitored by observing the increase in viscosity.
-
After the desired time, or when stirring is no longer effective, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dissolve the resulting solid polymer in a suitable solvent (e.g., dichloromethane) and precipitate it by adding it to a non-solvent (e.g., cold methanol).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Data Presentation: Expected Performance
The performance of such catalysts can be evaluated based on several parameters, which should be systematically tabulated.
| Parameter | Description | Typical Expected Values |
| Monomer Conversion (%) | The percentage of lactide that has been converted to polymer. | > 90% |
| Number-Average Molecular Weight (M_n) | The average molecular weight of the polymer chains. | Controllable by the monomer-to-initiator ratio. |
| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in the polymer. | < 1.2 for a controlled polymerization. |
| Turnover Frequency (TOF) | The number of moles of substrate converted per mole of catalyst per unit time. | Can be very high, depending on the catalyst and conditions. |
Visualization of the Catalytic Cycle
Caption: Proposed catalytic cycle for the Ring-Opening Polymerization of Lactide.
Application II: Catalytic Oxidation
Metal complexes containing pyridinyl alcoholato ligands, particularly those with copper, have been investigated as catalysts for oxidation reactions.[2] These reactions are fundamental in organic synthesis for the introduction of oxygen-containing functional groups.
Scientific Rationale
In oxidation catalysis, the copper center can typically access multiple oxidation states (e.g., Cu(I) and Cu(II)). The catalytic cycle often involves the activation of an oxidant, such as hydrogen peroxide or a peroxide derivative, by the copper complex. This can lead to the formation of highly reactive copper-oxo or copper-peroxo intermediates. These intermediates then react with the substrate, transferring an oxygen atom and regenerating the catalyst for the next cycle. The ligand plays a crucial role in stabilizing the different copper oxidation states and modulating the reactivity of the active oxidant.
Experimental Protocol: General Procedure for Catalytic Oxidation of an Alcohol
This protocol provides a general outline for the oxidation of a primary alcohol to an aldehyde using a copper complex of 3-(6-Methylpyridin-2-yloxy)propan-1-ol as the catalyst.
Materials:
-
Copper(II) chloride or another suitable copper precursor
-
3-(6-Methylpyridin-2-yloxy)propan-1-ol
-
Substrate (e.g., benzyl alcohol)
-
Oxidant (e.g., tert-butyl hydroperoxide)
-
Solvent (e.g., acetonitrile)
-
Reaction flask with a condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction flask, dissolve the copper precursor and the ligand in the solvent to form the catalyst in situ.
-
Add the substrate to the catalyst solution.
-
Slowly add the oxidant to the reaction mixture while stirring.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench any remaining oxidant by adding a suitable reducing agent (e.g., aqueous sodium sulfite).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualization of the Experimental Workflow
Caption: General workflow for catalytic alcohol oxidation.
Conclusion and Future Outlook
Metal complexes of 3-(6-Methylpyridin-2-yloxy)propan-1-ol and its analogs represent a promising class of catalysts. Their primary application to date is in the controlled ring-opening polymerization of lactide, offering a pathway to well-defined, biodegradable polyesters. The tunability of the ligand structure and the choice of the metal center provide ample opportunities for further optimization of catalytic activity and selectivity. While their application in oxidation catalysis is less explored, the fundamental coordination chemistry suggests potential in this area as well. Future research could focus on expanding the scope of monomers for polymerization, exploring asymmetric catalysis for stereocontrolled polymer synthesis, and developing more robust and recyclable catalytic systems.
References
-
A highly active zinc catalyst for the controlled polymerization of lactide. [Link]
-
The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts in the Oxidation of. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(6-Methylpyridin-2-yloxy)propan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(6-Methylpyridin-2-yloxy)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and improve your reaction yields and purity.
The synthesis of 3-(6-Methylpyridin-2-yloxy)propan-1-ol is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variant of the classical Williamson ether synthesis.[1] The reaction involves the formation of an ether bond between an alkoxide, generated from 1,3-propanediol, and an electron-deficient pyridine ring, 2-bromo-6-methylpyridine. While straightforward in principle, this reaction is prone to several challenges that can significantly impact yield and purity.
Section 1: The Core Reaction - Understanding the Mechanism
The fundamental transformation involves the deprotonation of one of the hydroxyl groups of 1,3-propanediol by a strong base to form a primary alkoxide. This potent nucleophile then attacks the carbon atom bearing the bromine on the 2-bromo-6-methylpyridine ring. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this attack by stabilizing the negatively charged intermediate (a Meisenheimer complex), which then collapses to form the desired ether, expelling the bromide ion.[2]
Caption: General reaction scheme for the synthesis.
Section 2: Troubleshooting Guide - Low Yield & Side Products
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is unexpectedly low or has failed completely. What are the primary causes?
A low or non-existent yield is the most frequent issue, often stemming from a few critical factors. A systematic check of the following points is essential.
-
Incomplete Deprotonation: The pKa of a primary alcohol like 1,3-propanediol is around 16-17. A sufficiently strong base is required for complete deprotonation to form the reactive alkoxide. Weaker bases like potassium carbonate (K₂CO₃) may result in an unfavorable equilibrium, leading to low concentrations of the nucleophile.[3] Stronger bases such as sodium hydride (NaH) or potassium hydride (KH) are highly effective as they react irreversibly to generate the alkoxide and hydrogen gas.[4][5]
-
Presence of Moisture: Alkoxides are potent bases and will be rapidly quenched by any protic species, particularly water. The presence of moisture in the solvent, glassware, or starting materials will consume the base and the generated alkoxide, halting the reaction.[3] Always use anhydrous solvents and ensure all glassware is thoroughly oven- or flame-dried before use.
-
Sub-optimal Reaction Temperature: The SNAr reaction on the pyridine ring has a significant activation energy. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can promote side reactions. A typical temperature range for this synthesis is between 50-100 °C.[1]
-
Poor Leaving Group Reactivity: While bromine is a good leaving group, the corresponding chloro- derivative, 2-chloro-6-methylpyridine, is less reactive. If using the chloro- starting material, higher temperatures or the addition of a catalytic amount of sodium or potassium iodide may be necessary to facilitate an in-situ Finkelstein reaction, converting the more inert chloride to the highly reactive iodide.[2][3]
Caption: A workflow for troubleshooting low-yield reactions.
Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
This is almost certainly the bis-substituted byproduct, 2,2'-(propane-1,3-diylbis(oxy))bis(6-methylpyridine) , formed when both hydroxyl groups of 1,3-propanediol react with two molecules of 2-bromo-6-methylpyridine.
Caption: Formation of the bis-substituted side product.
This side reaction becomes dominant when the molar ratio of the pyridine starting material to the diol is high or when the reaction is run for an extended period at high temperatures after the initial product has formed.
Strategies to Minimize Bis-Alkylation:
| Strategy | Rationale | Implementation Details |
| Use Excess 1,3-Propanediol | By Le Châtelier's principle, using a stoichiometric excess of the diol (e.g., 3-5 equivalents) statistically favors the mono-alkylation reaction. | This is the most effective and common strategy. The excess diol can be removed during aqueous workup or by vacuum distillation due to its lower boiling point. |
| Slow Addition of Pyridine | Adding the 2-bromo-6-methylpyridine slowly to the solution of the deprotonated diol ensures that the pyridine is always the limiting reagent at any given time, reducing its chance to react with the already-formed product. | Add the pyridine derivative dropwise over 1-2 hours using a syringe pump or an addition funnel. |
| Control Stoichiometry of Base | Using slightly less than one equivalent of base (e.g., 0.95 eq) relative to the diol ensures that there is never enough base to deprotonate both ends of the diol molecule simultaneously. | This method can be effective but may lead to lower overall conversion if not carefully controlled. |
Q3: My starting materials seem unreacted. How can I improve conversion?
Low conversion with recoverable starting materials points towards issues with reaction kinetics or thermodynamics. The key is to enhance the reactivity of the nucleophile and the efficiency of the substitution.
-
Solvent Choice: The solvent plays a crucial role. Protic solvents (like ethanol or water) will solvate and deactivate the alkoxide nucleophile, drastically slowing the reaction. Apolar solvents lack the ability to dissolve the ionic intermediates. Polar aprotic solvents like DMF , DMSO , or acetonitrile are ideal as they solvate the cation (e.g., Na⁺) but leave the alkoxide nucleophile "bare" and highly reactive.[1][6]
-
Base and Nucleophile Generation: As discussed in Q1, the choice of base is critical. Ensure the base is strong enough for complete deprotonation. The alkoxide is often generated in situ just before adding the electrophile to maximize its concentration.[1]
-
Phase-Transfer Catalysis: If dealing with a biphasic system (e.g., using aqueous NaOH), a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be employed.[1] The PTC shuttles the alkoxide from the aqueous phase into the organic phase where the pyridine derivative resides, accelerating the reaction under milder conditions.[7]
Comparison of Common Reaction Conditions:
| Parameter | Option 1 | Option 2 | Option 3 | Recommendation |
| Base | K₂CO₃ | NaOH | NaH | NaH is superior due to its high basicity and irreversible deprotonation. |
| Solvent | Ethanol | Toluene | DMF / DMSO | DMF or DMSO are the preferred solvents for their ability to enhance nucleophilicity. |
| Temperature | Room Temp | 50-100 °C | >120 °C | A range of 50-100 °C provides a good balance between reaction rate and minimizing side products. |
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the optimal molar ratio of 1,3-propanediol to 2-bromo-6-methylpyridine to maximize the yield of the mono-substituted product?
-
To suppress the formation of the bis-ether byproduct, a significant excess of 1,3-propanediol is recommended. A molar ratio of 3:1 to 5:1 (diol:pyridine) is a good starting point for optimization.
-
-
Q: Can I use 2-chloro-6-methylpyridine instead of the bromo- derivative?
-
Yes, but the reaction will be significantly slower due to the stronger C-Cl bond compared to the C-Br bond. To compensate, you may need to use higher temperatures, longer reaction times, or add a catalytic amount of an iodide salt (e.g., NaI, KI) to promote a Finkelstein reaction.[3]
-
-
Q: What is the best method for purifying the final product?
-
Purification typically involves a multi-step process. First, an aqueous workup is performed to remove the excess 1,3-propanediol and inorganic salts.[8] The crude product is then extracted into an organic solvent. The most effective method for final purification is flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the desired product from any unreacted pyridine starting material and the less polar bis-ether byproduct.
-
Section 4: Recommended Experimental Protocols
The following protocols are provided as a robust starting point. Optimization may be required based on your specific lab conditions and scale.
Protocol 4.1: Synthesis using Sodium Hydride in DMF
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (10 mL) to a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Alkoxide Formation: Add 1,3-propanediol (4.0 eq) to the DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.[8][9]
-
Ether Formation: Dissolve 2-bromo-6-methylpyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the pyridine solution dropwise to the alkoxide mixture over 30 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete in 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water. Dilute with more water and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]
Protocol 4.2: Purification via Column Chromatography
-
Preparation: Prepare a silica gel slurry in a low-polarity solvent (e.g., 10% ethyl acetate in hexane) and pack a column.
-
Loading: Dissolve the crude product from Protocol 4.1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the powder onto the top of the prepared column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). The non-polar bis-ether byproduct, if present, will elute first. Gradually increase the solvent polarity (e.g., to 20%, 30%, 50% ethyl acetate in hexane) to elute the desired product, 3-(6-Methylpyridin-2-yloxy)propan-1-ol.
-
Analysis: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
-
Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
References
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
Progress in 1,3-propanediol biosynthesis - PMC. Available at: [Link]
-
Recent Development in Biological Production of 1, 3-Propanediol - Chemical Methodologies. Available at: [Link]
-
Synthesis of 1, 3- Propanediol from Sorghum - Science Alert. Available at: [Link]
-
Synthesis of 1,3-Propanediol by Cross Aldol Reaction and Hydrogenation of Formaldehyde with Acetaldehyde | ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis - ACS Publications. Available at: [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. Available at: [Link]
-
Williamson Ether Synthesis - ChemTalk. Available at: [Link]
-
Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - RSC Publishing. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Available at: [Link]
-
The Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Williamson Ether Synthesis - University of Richmond. Available at: [Link]
-
Williamson Ether Synthesis - YouTube. Available at: [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. Available at: [Link]
-
10.6: Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholarship.richmond.edu [scholarship.richmond.edu]
Troubleshooting low conversion rates in the synthesis of pyridine-yloxy alcohols
Welcome to the technical support center for the synthesis of pyridine-yloxy alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low conversion rates, in their synthetic routes. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles. Our goal is to empower you to diagnose issues systematically and optimize your reaction outcomes.
Part 1: Troubleshooting Guide for Low Conversion Rates
Low yields in the synthesis of pyridine-yloxy alcohols, typically via Williamson ether synthesis, are a common yet solvable problem. The issues generally fall into one of four categories: reagent integrity, reaction conditions, reaction selectivity, or the inherent nature of the starting materials.
Symptom 1: No or Minimal Product Formation
You've set up your reaction, but analysis by TLC or LC-MS shows only starting materials, even after an extended reaction time.
Potential Cause A: Ineffective Deprotonation of the Hydroxypyridine
The first and most critical step in a Williamson ether synthesis is the quantitative deprotonation of the hydroxypyridine to form the nucleophilic pyridinoxide anion. If the base is not strong enough, this equilibrium will not favor the product, and the reaction will not proceed.[1]
-
Diagnostic Check: The pKa of the conjugate acid of the base must be significantly higher than the pKa of the hydroxypyridine (typically pKa 11-12). For example, potassium carbonate (K₂CO₃) forms bicarbonate with a pKa of ~10.3, which is often insufficient for complete deprotonation.
-
Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice, as it reacts irreversibly to form H₂ gas and the desired alkoxide.[1] Other strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or potassium bis(trimethylsilyl)amide (KHMDS) are also excellent alternatives.
| Base | pKa of Conjugate Acid | Suitability for Pyridinol Deprotonation |
| K₂CO₃ | ~10.3 | Marginal; may work for more acidic pyridinols but often inefficient. |
| NaOtBu / KOtBu | ~18 | Good; strong base, good solubility in THF. |
| NaH / KH | ~35 (H₂) | Excellent; irreversible deprotonation.[1] Requires anhydrous conditions. |
| KHMDS / LHMDS | ~26 (HMDS) | Excellent; very strong, non-nucleophilic, good for sensitive substrates. |
Potential Cause B: Presence of Moisture or Protic Impurities
Strong bases, particularly hydrides like NaH, react violently with water. Any moisture in the reaction will consume the base, quench the generated pyridinoxide nucleophile, and potentially hydrolyze the alkylating agent.[1]
-
Diagnostic Check: Review your experimental setup. Was glassware flame-dried or oven-dried? Were solvents from a freshly opened bottle or an anhydrous solvent system?
-
Solution: Ensure all glassware is rigorously dried before use. Use anhydrous solvents, preferably dispensed under an inert atmosphere (N₂ or Ar). If using reagents like K₂CO₃, consider drying them in an oven before use. The addition of molecular sieves can also help to scavenge trace amounts of water.[2]
Potential Cause C: Poorly Reactive Alkylating Agent
The Sₙ2 reaction rate is highly dependent on the leaving group.
-
Diagnostic Check: What is the leaving group on your alcohol precursor? The reactivity order is I > Br > OTs (tosylate) > OMs (mesylate) > Cl.[1]
-
Solution: If you are using an alkyl chloride or bromide with slow conversion, consider converting it to the more reactive alkyl iodide. This can be done in situ by adding a catalytic amount (10-15 mol%) of potassium iodide (KI) or sodium iodide (NaI), a process known as the Finkelstein reaction.[1]
Symptom 2: Complex Mixture of Products with Significant Starting Material Remaining
Your reaction proceeds, but instead of a clean conversion to the desired product, you observe multiple new spots on your TLC plate, one of which might be your product, alongside unreacted starting materials.
Potential Cause A: Competing N-Alkylation vs. O-Alkylation
This is the most significant challenge in the alkylation of hydroxypyridines, particularly for 2- and 4-hydroxypyridine. These molecules exist in an equilibrium with their pyridone tautomers.[3][4][5] The pyridone form presents a competing nucleophilic nitrogen atom, which can be alkylated to form an N-alkylated byproduct.[6][7]
-
Scientific Explanation: The position of the hydroxyl group is critical.
-
2- and 4-Hydroxypyridine: The pyridone tautomer is often the major form, especially in polar solvents.[4] This makes N-alkylation a highly competitive pathway.
-
3-Hydroxypyridine: This isomer does not have a stable, neutral pyridone tautomer and exists predominantly as the hydroxy form. Therefore, it is much more likely to undergo selective O-alkylation.
-
-
Solution Strategies:
-
Modify the Base/Counterion: The choice of base can influence the O/N selectivity. Using silver salts like silver carbonate (Ag₂CO₃) can sometimes favor O-alkylation due to coordination of the silver ion with the oxygen atom.[6]
-
Solvent Choice: The solvent can influence the tautomeric equilibrium. Non-polar solvents tend to favor the 2-hydroxypyridine tautomer, which may slightly improve O-alkylation selectivity.[4]
-
HSAB Theory Application: According to Hard and Soft Acid and Base (HSAB) theory, the nitrogen in a pyridone is a "softer" nucleophile than the oxygen. Using an alkylating agent with a "harder" leaving group (e.g., dimethyl sulfate) may favor reaction at the "harder" oxygen atom. Conversely, a "softer" leaving group like iodide (in methyl iodide) may favor N-alkylation.[8]
-
The diagram below illustrates the tautomeric equilibrium of 2-hydroxypyridine and the two competing alkylation pathways that lead to a mixture of products.
Caption: Figure 1. Competing O- and N-Alkylation Pathways.
Potential Cause B: Elimination Side Reaction (E2)
The Williamson ether synthesis (Sₙ2) competes with the E2 elimination pathway. This is a significant issue when using secondary or tertiary alkylating agents.
-
Diagnostic Check: Is your alkylating agent a primary, secondary, or tertiary halide/sulfonate?
-
Solution: This reaction is most efficient with primary alkyl halides.[1] If your synthesis requires a secondary alkyl group, expect lower yields and the formation of alkene byproducts. For secondary halides, using a less sterically hindered base and lower reaction temperatures can slightly favor substitution over elimination. Tertiary halides will almost exclusively yield elimination products and are not suitable for this reaction.[1]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for synthesizing pyridine-yloxy alcohols?
Polar aprotic solvents are generally the best choice.[1] They possess a high dielectric constant to help dissolve the ionic pyridinoxide intermediate but do not have acidic protons that can quench the nucleophile.
| Solvent | Boiling Point (°C) | Key Characteristics |
| Dimethylformamide (DMF) | 153 | Excellent solvating power for ionic species. High boiling point allows for a wide temperature range. Must be anhydrous. |
| Dimethyl sulfoxide (DMSO) | 189 | Similar to DMF, very high boiling point. Can be difficult to remove during workup. |
| Acetonitrile (MeCN) | 82 | Good choice, lower boiling point makes for easier removal. |
| Tetrahydrofuran (THF) | 66 | Very common, less polar than DMF/DMSO but often sufficient. Good for reactions with NaH.[1] |
Q2: My reaction is very slow. Can I just increase the temperature?
Increasing the temperature can increase the reaction rate, but it must be done cautiously. While the optimal temperature is often between 50-100°C, higher temperatures can also accelerate side reactions like elimination or decomposition of starting materials or products.[1][2] It is recommended to first ensure all reagents are pure and active before significantly increasing the temperature. A stepwise increase (e.g., from room temperature to 50°C, then to 80°C) while monitoring by TLC is a prudent approach.
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common method. Co-spot a lane with your hydroxypyridine starting material and another lane with the reaction mixture. The disappearance of the starting material and the appearance of a new, typically less polar, product spot indicates progress. Staining with potassium permanganate (KMnO₄) can be useful as the hydroxypyridine will often stain readily while the ether product may not. For more quantitative analysis, taking aliquots for LC-MS or ¹H NMR analysis is recommended.
Q4: I have isolated a product, but I'm unsure if it's the O-alkylated or N-alkylated isomer. How can I tell?
Distinguishing between O- and N-alkylated isomers is crucial and can be reliably achieved using NMR spectroscopy.[9]
-
¹H NMR: In the O-alkylated product, the protons on the carbon attached to the oxygen (-O-CH₂-R) will typically appear around 4.0-4.5 ppm. For the N-alkylated product, the protons on the carbon attached to the nitrogen (-N-CH₂-R) will appear slightly further upfield, often around 3.7-4.2 ppm. The aromatic pyridine protons will also show distinct shifts.
-
¹³C NMR: The chemical shift of the carbon attached to the heteroatom is diagnostic. A C-O bond will have a shift in the 60-70 ppm range, while a C-N bond will be in the 40-50 ppm range.
-
2D NMR: An HMBC (Heteronuclear Multiple Bond Correlation) experiment provides definitive proof. A correlation between the protons of the alkyl group (-CH₂-R) and the pyridine ring carbon attached to the heteroatom will confirm the site of alkylation.
Part 3: Reference Protocol and Troubleshooting Workflow
Reference Protocol: General Procedure for the Synthesis of 3-(Benzyloxy)pyridine
This protocol describes a typical Williamson ether synthesis using 3-hydroxypyridine and benzyl bromide.
-
Preparation: Under an inert atmosphere of nitrogen (N₂), add 3-hydroxypyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous DMF (or THF) to the flask via syringe to create a ~0.5 M solution.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: H₂ gas evolution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a clear slurry of the sodium pyridinoxide.
-
Alkylation: Add benzyl bromide (1.05 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and monitor by TLC until the 3-hydroxypyridine is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-(benzyloxy)pyridine.
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence of steps to diagnose and resolve low conversion rates.
Caption: Figure 2. A systematic workflow for troubleshooting low yields.
References
-
Kajetan, M., et al. (2015). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Available at: researchgate.net. Link
-
BenchChem (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. BenchChem Technical Guides. Link
-
Li, W., et al. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Scientific Reports, PMC. Link
-
Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. Link
-
Organic Chemistry (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Link
-
Wikipedia. (n.d.). 2-Pyridone. Wikipedia. Link
-
ChemRxiv. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. Link
-
ResearchGate. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4 a). ResearchGate. Link
-
Akbaş, E., et al. (2007). Synthetic Access to New Pyridone Derivatives through the Alkylation Reactions of Hydroxypyridines with Epoxides. Taylor & Francis Online. Link
-
Royal Society of Chemistry. (2022). Cationic palladium(II)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. RSC Publishing. Link
-
Nocera, G., & Lombardo, M. (2023). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, PMC. Link
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem Technical Guides. Link
-
Reynard, G., et al. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters. Link
-
Wikipedia. (n.d.). Pyridine. Wikipedia. Link
-
Nocera, G., & Lombardo, M. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. ACS Publications. Link
-
Kenny, J. E., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Link
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Link
-
Flögel, O., et al. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. University of Munich. Link
-
Duthaler, R. O., & Roberts, J. D. (1978). Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. CaltechAUTHORS. Link
-
Organic Syntheses. (2018). Selective N-Alkylation of 2-Pyridones. Synfacts. Link
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry. Link
-
Reynard, G., et al. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Semantic Scholar. Link
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Link
-
Ashenhurst, J. (2022). The Williamson Ether Synthesis. Chemistry Steps. Link
-
University of Wisconsin-River Falls. (n.d.). The Williamson Ether Synthesis. UWRF Chemistry. Link
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. IJARSCT. Link
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. University of Richmond Institutional Repository. Link
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 7. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing temperature and base selection for O-alkylation of hydroxypyridines
Status: Online Operator: Senior Application Scientist Ticket: #8842-O-Alkylation-Optimization Subject: Maximizing O-Selectivity over N-Alkylation in 2- and 4-Hydroxypyridines
The Core Challenge: Tautomeric "Whack-a-Mole"
Welcome to the support center. If you are here, you are likely observing a mixture of products where the thermodynamically stable N-alkylated pyridone is dominating your desired O-alkylated alkoxypyridine .
The Mechanistic Root Cause
Hydroxypyridines are ambident nucleophiles. They exist in a tautomeric equilibrium between the lactim (hydroxy) and lactam (one) forms.
-
Thermodynamics: The N-alkylated product (pyridone) is generally the thermodynamic sink due to the high resonance stabilization of the amide-like linkage in the ring.
-
Kinetics: The O-alkylated product (imidate/ether) is often the kinetic product, favored by lower temperatures and "hard" electrophiles/bases.
To win this battle, you must manipulate the Hard-Soft Acid-Base (HSAB) parameters and the Transition State geometry.
Hardware Selection: Base & Metal Cation
The choice of base is not just about pKa; it is about the counter-cation . This is the single most critical variable in your experiment.
Option A: The "Silver Bullet" (Ag₂CO₃)
-
Mechanism: The "Silver Effect." Ag⁺ is a soft Lewis acid that coordinates strongly to the Nitrogen lone pair (a soft base). This coordination effectively "blocks" the nitrogen site and forces the alkylating agent to attack the Oxygen.
-
Best For: High-value substrates where yield > cost.
-
Solvent System: Non-polar (Toluene, Benzene) or Aprotic (CHCl₃). Heterogeneous conditions often favor O-alkylation here.
Option B: The "Naked Anion" (Cs₂CO₃)
-
Mechanism: The "Cesium Effect."[1][2] Cs⁺ has a large ionic radius and low charge density.[1] In polar aprotic solvents (DMF, DMSO), it forms "loose" ion pairs with the hydroxypyridine anion. This leaves the Oxygen atom more "naked" and nucleophilic.
-
Risk: While it promotes O-alkylation better than Na⁺ or K⁺, it does not block N-alkylation. If you heat it too much, you will revert to the thermodynamic N-product.
Comparative Data: Base Performance
| Variable | Silver Carbonate (Ag₂CO₃) | Cesium Carbonate (Cs₂CO₃) | Sodium Hydride (NaH) |
| Primary Selectivity | O-Alkylation (>95%) | Mixed (O-favored in DMF) | N-Alkylation |
| Mechanism | N-Coordination (Blocking) | Naked Anion (Loose Ion Pair) | Tight Ion Pair |
| Solvent Preference | Toluene, Benzene, CHCl₃ | DMF, DMSO, NMP | THF, DMF |
| Cost | High | Moderate | Low |
| Thermodynamic Risk | Low (Kinetic Control) | Medium | High |
Experimental Protocols
Protocol A: The Gold Standard (Silver-Mediated)
Use this for maximum O-selectivity.
-
Stoichiometry: 1.0 eq Substrate : 1.1 eq Alkyl Halide : 0.6 eq Ag₂CO₃ (Silver Carbonate acts as a base and halide scavenger).
-
Solvent: Anhydrous Toluene (0.1 M concentration). Note: Benzene is historically cited but Toluene is safer and effective.
-
Temperature: Ambient (20–25°C).
-
Warning: Do not heat initially. Heating promotes Ag-halide precipitation but also risks N-alkylation.
-
-
Procedure:
-
Suspend hydroxypyridine and Ag₂CO₃ in Toluene.
-
Stir for 15 mins in the dark (Ag salts are photosensitive).
-
Add Alkyl Halide dropwise.
-
Stir 12–24h. Monitor by TLC/LCMS.
-
-
Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.
Protocol B: The "Budget" Alternative (Cesium-Mediated)
Use this for scale-up or less sensitive substrates.
-
Stoichiometry: 1.0 eq Substrate : 1.2 eq Alkyl Halide : 1.5 eq Cs₂CO₃.
-
Solvent: Anhydrous DMF (Dimethylformamide).
-
Temperature: 0°C to Room Temperature .
-
Critical: Start at 0°C. Only warm to RT if reaction is sluggish. Avoid heating >60°C.
-
-
Procedure:
-
Dissolve substrate in DMF.[2] Add Cs₂CO₃.
-
Stir 30 mins to ensure deprotonation.
-
Add Alkyl Halide slowly.
-
-
Workup: Dilute with water (quench), extract with EtOAc. Wash organic layer extensively with LiCl (aq) to remove DMF.
Troubleshooting & FAQs
Q: My reaction is stuck. Can I heat it?
A: Proceed with extreme caution. Heating provides the energy to overcome the activation barrier for N-alkylation (the thermodynamic trap).
-
If using Ag₂CO₃: You can gently warm to 40–50°C, but check frequently.
-
If using Cs₂CO₃: Do not heat. Instead, add TBAI (Tetrabutylammonium iodide) (0.1 eq) to catalyze the reaction via the Finkelstein mechanism (converting R-Cl/Br to more reactive R-I) without adding thermal energy.
Q: Silver is too expensive. Is there a "Nuclear Option" for O-alkylation?
A: Yes. The Mitsunobu Reaction . If direct alkylation fails or yields mixtures, switch to Mitsunobu conditions (PPh₃ + DIAD/DEAD + Alcohol).
-
Why: The reaction proceeds via an oxy-phosphonium intermediate that is strictly attacked by the Oxygen of the hydroxypyridine (acting as the nucleophile) in an SN2 fashion.
-
Selectivity: Generally gives exclusive O-alkylation for 2-hydroxypyridines.
Q: I'm using a Benzyl Halide and getting 50:50 mixtures. Why?
A: Benzyl halides are "soft" electrophiles and highly reactive. They are notorious for N-alkylation because the transition state is loose.
-
Fix: Switch to Silver Carbonate in Toluene (Protocol A). The silver coordination is mandatory here to physically block the Nitrogen.
Decision Logic (Workflow)
References
-
Mechanism of Silver Selectivity: Hopkins, G. C., et al. "The Silver Salt Alkylation of 2-Pyridone." The Journal of Organic Chemistry, vol. 32, no. 12, 1967, pp. 4040–4044.
-
Cesium Effect & Solvent Control: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. "An Assessment of the Causes of the 'Cesium Effect'." The Journal of Organic Chemistry, vol. 52, no.[3] 19, 1987, pp. 4230–4234.
-
Mitsunobu Selectivity: Comins, D. L., & Gao, J. "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone." Tetrahedron Letters, vol. 35, no. 18, 1994, pp. 2819-2822.
-
Regioselectivity Reviews: Breugst, M., et al. "Ambident Reactivities of Pyridone Anions." Journal of the American Chemical Society, vol. 132, no.[4] 43, 2010, pp. 15380–15389.
Sources
- 1. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 2. public.websites.umich.edu [public.websites.umich.edu]
- 3. Cesium carbonate mediated exclusive dialkylation of active methylene compounds » Growing Science [growingscience.com]
- 4. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]
Stability of 3-(6-Methylpyridin-2-yloxy)propan-1-ol under acidic conditions
Technical Support Center: 3-(6-Methylpyridin-2-yloxy)propan-1-ol
A Guide to Understanding and Ensuring Stability in Acidic Conditions
Welcome to the technical support center for 3-(6-Methylpyridin-2-yloxy)propan-1-ol. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this compound in acidic environments. As Senior Application Scientists, we aim to explain the causality behind experimental observations and provide robust protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features of 3-(6-Methylpyridin-2-yloxy)propan-1-ol that influence its stability in acid?
Answer: The stability of 3-(6-Methylpyridin-2-yloxy)propan-1-ol is primarily dictated by two key structural features: the 2-alkoxypyridine moiety and the primary alcohol .
-
The 2-Alkoxypyridine System: This consists of a pyridine ring with an ether linkage at the 2-position. The nitrogen atom in the pyridine ring is basic and will be protonated under acidic conditions. The pKa of the similar 2-methoxypyridinium ion is approximately 3.06–3.28.[1][2] This is lower than pyridine itself (pKa ≈ 5.2) due to the electron-withdrawing inductive effect of the adjacent oxygen atom.[1] Once protonated, the pyridinium ring's electron-withdrawing nature is significantly enhanced, which can influence the stability of the adjacent ether bond.
-
The Ether Linkage: The C-O bond of the ether is the most probable site of degradation under strongly acidic conditions. While ethers are generally stable, acid-catalyzed cleavage can occur, typically requiring strong acids like HBr or HI.[3][4] For this specific molecule, the key question is whether moderately acidic conditions are sufficient to promote hydrolysis.
-
The Primary Alcohol: The propan-1-ol chain is generally stable under a wide range of acidic conditions and is not considered the primary point of failure for this molecule.
Below is a diagram illustrating the key features and the protonation equilibrium in an acidic solution.
Caption: Protonation of the pyridine nitrogen.
Q2: My reaction yield is low when using 3-(6-Methylpyridin-2-yloxy)propan-1-ol in an acidic medium. Could the compound be degrading? What are the likely degradation products?
Answer: Yes, it is plausible that the compound is degrading, particularly if the reaction involves heating or prolonged exposure to acidic conditions below pH 3. The most likely degradation pathway is the acid-catalyzed hydrolysis of the aryl ether bond.
Mechanism of Degradation: The degradation proceeds via a nucleophilic substitution reaction.
-
Protonation: The pyridine nitrogen is protonated by the acid, forming a pyridinium ion.
-
Activation: This protonation makes the pyridine ring a much better leaving group. The C2 carbon (attached to the ether oxygen) becomes more electrophilic.
-
Nucleophilic Attack: A nucleophile present in the medium (most commonly water) attacks the electrophilic carbon of the propanol side chain adjacent to the ether oxygen.
-
Cleavage: The C-O ether bond breaks, releasing the 6-methylpyridin-2-one and 1,3-propanediol (if water attacks the propyl chain) or more likely, 6-methyl-2-hydroxypyridine (the pyridone tautomer) and 3-chloropropan-1-ol if a halide like Cl- is the nucleophile.
The primary degradation products you should look for are:
-
6-Methyl-2-hydroxypyridine (which exists in equilibrium with its tautomer, 6-methylpyridin-2(1H)-one).
-
Propan-1,3-diol (if hydrolysis occurs) or a derivative of the propanol chain depending on the nucleophiles present.
Caption: Potential acid-catalyzed degradation pathway.
Troubleshooting Guide
Problem: I suspect degradation of 3-(6-Methylpyridin-2-yloxy)propan-1-ol during my experiment. How can I confirm this and prevent it?
Solution: A systematic approach involving stability testing and reaction optimization is required.
Step 1: Confirm Degradation with a Stability Study Before optimizing your main reaction, you must confirm that the compound is indeed unstable under your specific conditions. A forced degradation or stress study is the standard approach.
Experimental Protocol: Acid Stability Stress Test
-
Stock Solution Preparation: Prepare a stock solution of 3-(6-Methylpyridin-2-yloxy)propan-1-ol in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
Label three vials: "Test," "Control," and "Blank."
-
Test Vial: Add a known volume of your stock solution to a vial. Add the acidic solution you are using in your experiment (e.g., 1 M HCl, 0.5 M H₂SO₄) to reach a final concentration that mimics your reaction conditions.
-
Control Vial: Add the same volume of stock solution. Dilute with a neutral solvent (e.g., water or a 50:50 mix of water and your organic solvent) to the same final volume.
-
Blank Vial: Contains only the acidic solution.
-
-
Incubation: Place the "Test" and "Control" vials under the same temperature conditions as your experiment (e.g., room temperature, 50 °C, 80 °C) for a set period (e.g., 2, 4, 8, 24 hours).
-
Sample Analysis (HPLC):
-
At each time point, take an aliquot from the "Test" and "Control" vials.
-
Quench the reaction by neutralizing the acid with a suitable base (e.g., dilute NaOH) to prevent further degradation during analysis.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector. Use a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA).
-
-
Data Analysis:
-
Compare the peak area of the parent compound in the "Test" sample to the "Control" sample at each time point. A significant decrease in the peak area in the "Test" sample indicates degradation.
-
Examine the chromatogram of the "Test" sample for the appearance of new peaks, which correspond to degradation products.
-
Step 2: Mitigate Degradation
If the stability study confirms degradation, consider the following modifications to your experimental procedure:
-
Lower the Temperature: Acid-catalyzed hydrolysis is highly temperature-dependent. Reducing the reaction temperature can significantly slow down the degradation rate.
-
Reduce Acid Concentration: Use the minimum amount of acid necessary to catalyze your desired reaction.
-
Change the Acid: If possible, switch to a weaker acid or a solid-supported acid catalyst that might be less harsh. While strong acids like HBr and HI are known for ether cleavage, even moderately strong acids can cause issues over time, especially with heating.[4]
-
Minimize Reaction Time: Monitor your primary reaction closely (e.g., by TLC or LC-MS) and work it up as soon as it is complete to minimize the compound's exposure to the acidic medium.
Sources
Overcoming hygroscopic challenges when handling 3-(6-Methylpyridin-2-yloxy)propan-1-ol
Technical Support Center: Handling 3-(6-Methylpyridin-2-yloxy)propan-1-ol
Subject: Overcoming Hygroscopic Challenges & Water Interference
Executive Summary: The "Double-Donor" Threat
Researchers frequently underestimate the hygroscopicity of 3-(6-Methylpyridin-2-yloxy)propan-1-ol . This molecule presents a dual-threat for moisture absorption:
-
The Pyridine Nitrogen: A hydrogen-bond acceptor that readily interacts with atmospheric water.
-
The Primary Alcohol: A hydrogen-bond donor/acceptor that acts as a secondary moisture magnet.
The Consequence: "Wet" starting material leads to stoichiometry errors (molecular weight inflation), deactivation of electrophiles (e.g., acid chlorides, isocyanates), and formation of gummy oils that resist crystallization. This guide provides a self-validating workflow to ensure anhydrous integrity.
Critical Workflow: The Azeotropic Drying Protocol
Do not rely on vacuum drying alone.[1] Viscous oils like this compound trap water in the bulk phase, which high vacuum cannot remove effectively due to surface tension and diffusion limits. You must use Azeotropic Distillation .[2]
The Protocol (Toluene Chase)
-
Why Toluene? Toluene forms a positive azeotrope with water (bp 85°C, composition ~20% water). It effectively "sweeps" water out of the pyridine/alcohol matrix at temperatures low enough to prevent thermal decomposition.
Step-by-Step Procedure:
-
Dissolution: Dissolve your "wet" 3-(6-Methylpyridin-2-yloxy)propan-1-ol in anhydrous Toluene (Ratio: 10 mL Toluene per 1 g of compound).
-
Evaporation: Connect to a rotary evaporator. Set the bath to 45–50°C .
-
The Chase: Evaporate the toluene under reduced pressure. As the toluene leaves, it carries the water with it.
-
Repeat: Crucial Step. Re-dissolve the residue in fresh Toluene and evaporate again. Repeat this cycle 3 times.
-
Final Strip: After the final toluene removal, subject the oil to high vacuum (<1 mbar) for 2–4 hours to remove trace toluene.
Validation: Perform a Karl Fischer (KF) titration (See Section 3). Target water content: < 0.1% (w/w) .
Visualization: The Anhydrous Handling Workflow
The following diagram outlines the decision logic for handling this material from storage to reaction.
Figure 1: Logic flow for processing hygroscopic pyridine-alcohols to ensure reaction integrity.
Technical FAQ & Troubleshooting
Q1: My Karl Fischer (KF) titration never stabilizes. It keeps drifting. Why?
Diagnosis: This is likely a pH interference. Explanation: The pyridine ring is basic.[3][4][5] While 3-(6-Methylpyridin-2-yloxy)propan-1-ol is not strongly basic, if you are testing large quantities, it can shift the KF solvent pH > 8. At high pH, the iodine in the KF reagent undergoes a side reaction (disproportionation) rather than reacting with water, leading to a "vanishing endpoint" or continuous drift. Solution:
-
Use a Buffered Methanol solvent system (commercially available as "KF Solvent for Bases" containing salicylic or benzoic acid).
-
Alternatively, add 50-100 mg of Benzoic Acid to your titration vessel before adding the sample to neutralize the local basicity.
Q2: The compound turned into a milky/cloudy oil after sitting on the bench for 10 minutes. Is it ruined?
Diagnosis: Phase separation due to water absorption. Explanation: The compound has absorbed enough atmospheric moisture to saturate the matrix. The "milkiness" is actually micro-droplets of water (or a water-rich hydrate phase) emulsified within the oil. Fix: It is likely not chemically degraded (unless moisture-sensitive reagents were already added). Immediately apply the Azeotropic Drying Protocol (Section 2). Do not attempt to dry with MgSO4 or Na2SO4 alone; the viscosity of the oil will trap the desiccant, causing significant yield loss during filtration.
Q3: How do I weigh this accurately without a glovebox?
Strategy: Weighing by Difference (Syringe Technique).
-
Tare a dry syringe + needle on the balance.
-
Draw up the approximate amount of the viscous oil.
-
Weigh the full syringe.
-
Dispense the material into your reaction flask (under N2 flow).
-
Weigh the empty syringe.
-
Mass Added = (Full Mass) - (Empty Mass). Note: This prevents the "open vial" exposure time where the compound acts as a sponge.
Data Summary: Desiccant Compatibility
Not all drying agents are safe for pyridine derivatives. Use this table to select the correct agent for your desiccator or solvent drying.
| Drying Agent | Compatibility | Technical Notes |
| Toluene (Azeotrope) | Excellent | Best for bulk water removal.[1] Non-reactive. |
| Molecular Sieves 4A | Good | Standard for storage.[6] Ensure sieves are activated (heated). |
| Molecular Sieves 3A | Excellent | Preferred for alcohols to prevent methanol entrapment (if MeOH used). |
| Silica Gel | Poor | Avoid. Acidic nature of silica binds to the basic pyridine nitrogen, causing yield loss. |
| Phosphorus Pentoxide (P2O5) | Dangerous | Avoid. Reacts violently with alcohols; forms sticky polyphosphates with pyridines. |
| Calcium Hydride (CaH2) | Moderate | Good for drying the solvent used with the compound, but difficult to separate from the viscous oil itself. |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying pyridine derivatives and alcohols).
-
Metrohm AG. Water Determination by Karl Fischer Titration: Monograph. (Detailed mechanism on pH interference in KF titration).
-
Wulf, O. R., & Liddel, U. (1935). Quantitative Studies of the Infrared Absorption of Organic Compounds Containing NH and OH Groups. Journal of the American Chemical Society. (Foundational physics of Hydrogen bonding in amino-alcohols).
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents. The Journal of Organic Chemistry. (Efficiency of molecular sieves vs. other agents).
Sources
Validation & Comparative
1H NMR interpretation and peak assignment for 3-(6-Methylpyridin-2-yloxy)propan-1-ol
Executive Summary & Application Context
In the development of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery, 3-(6-Methylpyridin-2-yloxy)propan-1-ol serves as a critical "linker" scaffold. Its value lies in the ether linkage, which provides different solubility and metabolic stability profiles compared to carbon-linked analogs.
However, the synthesis of this compound presents a classic regioselectivity challenge: the O-alkylation vs. N-alkylation competition inherent to 2-hydroxypyridine derivatives.
This guide provides a definitive technical comparison between the desired O-alkylated product and its common N-alkylated impurity (N-(3-hydroxypropyl)-6-methyl-2-pyridone). We utilize 1H NMR as the primary validation tool, offering a self-validating protocol to ensure structural integrity.
Comparative Analysis: The O- vs. N-Alkylation Challenge
When synthesizing this ether, researchers typically employ a nucleophilic substitution on 2-chloro-6-methylpyridine or alkylation of 6-methyl-2-pyridone. The latter often yields a mixture of isomers. Distinguishing these is paramount for downstream efficacy.
Structural Divergence
-
Target (O-Isomer): Retains aromatic pyridine character. The linker is attached via oxygen.[1]
-
Alternative/Impurity (N-Isomer): Loses aromaticity (becomes a cyclic amide/pyridone). The linker is attached via nitrogen.[1]
Diagnostic NMR Markers (The "Fingerprint")
The most reliable method to distinguish these isomers is the chemical shift of the methylene group directly attached to the heterocycle and the shielding patterns of the ring protons.
| Feature | Target: O-Isomer (Ether) | Impurity: N-Isomer (Pyridone) | Mechanism |
| Linker | Oxygen is more electronegative than Nitrogen, causing greater deshielding (downfield shift). | ||
| Ring Proton Coupling | Distinct aromatic coupling | Often broader/different splitting | Loss of true aromaticity in the pyridone ring alters |
| Ring H-3/H-5 | Pyridone protons are generally more shielded (upfield) due to electron density from the amide resonance. | ||
| Carbonyl Carbon ( | Absent (C-O is ~163 ppm) | Present (~160-165 ppm) | While |
Detailed 1H NMR Assignment
Compound: 3-(6-Methylpyridin-2-yloxy)propan-1-ol
Solvent: CDCl
Spectrum Visualization & Logic Pathway
The following diagram illustrates the assignment logic, linking structural features to their specific NMR signals.
Figure 1: Logic map correlating structural moieties of the target ether to specific NMR spectral regions.
Peak Assignment Table[2]
| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |
| 1 | Aromatic | 7.45 – 7.50 | Triplet ( | 1H | H-4 : The meta proton is least affected by the electron-donating oxygen and methyl groups, appearing furthest downfield. |
| 2 | Aromatic | 6.65 – 6.70 | Doublet ( | 1H | H-5 : Ortho to the methyl group. Slightly more shielded than H-4. |
| 3 | Aromatic | 6.50 – 6.55 | Doublet ( | 1H | H-3 : Ortho to the alkoxy group. Electron donation from Oxygen shields this proton significantly (upfield). |
| 4 | Aliphatic | 4.38 | Triplet ( | 2H | O-CH |
| 5 | Aliphatic | 3.72 | Triplet/Multiplet | 2H | CH |
| 6 | Aliphatic | 2.42 | Singlet | 3H | Ar-CH |
| 7 | Aliphatic | 1.98 – 2.05 | Quintet | 2H | Central CH |
| 8 | Labile | 2.5 - 4.0 | Broad Singlet | 1H | -OH : Position varies with concentration and water content. Disappears with D |
Experimental Validation Protocol
To ensure the synthesis of the correct isomer, the following protocol utilizes Mitsunobu conditions or Nucleophilic Aromatic Substitution (SnAr) , which are superior to direct alkylation of pyridones for securing the O-ether.
Recommended Synthesis (SnAr Route)
This route avoids the N-alkylation ambiguity entirely by using a leaving group on the pyridine.
-
Reagents: 2-Chloro-6-methylpyridine (1.0 eq), 1,3-Propanediol (3.0 eq), NaH (1.2 eq) or KOtBu.
-
Solvent: Anhydrous DMF or THF.
-
Procedure:
-
Deprotonate 1,3-propanediol (in excess to prevent dimerization) with NaH at 0°C.
-
Add 2-Chloro-6-methylpyridine.
-
Heat to 80-100°C for 4-6 hours.
-
Workup: Quench with water, extract with EtOAc. Wash with brine to remove excess diol and DMF.
-
QC Workflow (Self-Validating System)
This workflow ensures you do not carry forward the wrong isomer or unreacted starting material.
Figure 2: Quality Control Decision Tree for validating the regiochemistry of the ether linkage.
References
-
Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. [Link]
-
LaPlante, S. R., et al. (2013).[2] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[2][3] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[2] [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (General reference for Pyridine shifts). [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Sources
Elemental analysis standards for 3-(6-Methylpyridin-2-yloxy)propan-1-ol
Topic: Elemental Analysis Standards for 3-(6-Methylpyridin-2-yloxy)propan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Comparative Technical Guide for Purity Assessment[1]
Executive Summary: The Analytical Challenge
3-(6-Methylpyridin-2-yloxy)propan-1-ol (CAS: 61744-43-2) is a critical heterocyclic building block often employed in the synthesis of PROTAC linkers and kinase inhibitors.[1] Its structure—comprising a basic pyridine ring, an ether linkage, and a terminal primary alcohol—presents a unique "triad" of analytical challenges: hygroscopicity , viscosity , and nitrogen combustion resistance .
While High-Resolution Mass Spectrometry (HRMS) confirms identity, it frequently fails to detect bulk inorganic salts or retained solvents that compromise stoichiometric precision in downstream synthesis.[1] This guide objectively compares the industry "Gold Standard" (Combustion Analysis) against the modern "Efficiency Standard" (Quantitative NMR), providing self-validating protocols to ensure data integrity.
Chemical Profile & Analytical Obstacles
Before selecting a method, the analyst must understand the physicochemical behaviors that skew results.
| Feature | Structural Cause | Analytical Consequence |
| Basicity | Pyridine Nitrogen ( | Can trap atmospheric |
| Hygroscopicity | Terminal Hydroxyl (-OH) | Rapid moisture uptake leads to inflated Hydrogen % and reduced Carbon/Nitrogen %.[1] |
| Viscosity | Alkyl-Ether Chain | Difficult to weigh precisely (~1–2 mg) into tin capsules without smearing/evaporation.[1] |
| Combustion Resistance | Heterocyclic Nitrogen | Pyridines often form stable char or NOx gases, requiring high-temperature oxidation (>1000°C).[1] |
Comparative Assessment: Choosing the Right Standard
The following decision matrix contrasts the three primary purity assessment methodologies.
Method A: Combustion Analysis (CHN) – The Bulk Purity Gold Standard
Best for: Final compound validation, bulk lot characterization, and determining salt stoichiometry.
-
Pros:
-
Cons:
Method B: Quantitative NMR (qNMR) – The Efficiency Standard
Best for: Precious samples (<10 mg), in-process checks, and hygroscopic oils.
-
Pros:
-
Cons:
-
Requires a high-purity internal standard (IS) with distinct shifts.[1]
-
Relaxation times (
) must be carefully managed (5x delay required).
-
Method C: HRMS – The Identity Standard (Not Purity)
Best for: Confirming molecular formula.
-
Note: HRMS is excluded from the quantitative comparison below because it cannot reliably quantify bulk purity (ionization suppression issues).
Comparative Data: Simulated Performance on a "Wet" Sample
Scenario: A synthesized batch of 3-(6-Methylpyridin-2-yloxy)propan-1-ol containing 2% residual water and 1% inorganic salt.[1]
| Parameter | Theoretical Value | Combustion Analysis (CHN) Result | qNMR Result (Internal Std) | Interpretation |
| Carbon % | 64.26% | 62.10% (Fail) | 97.1% (w/w) Purity | CHN: Fails due to mass dilution by water/salt.qNMR: Correctly identifies organic purity.[1] |
| Hydrogen % | 8.99% | 9.25% (Fail) | Integrals match structure | CHN: Inflated by |
| Nitrogen % | 8.33% | 8.05% (Fail) | N/A | CHN: Diluted by impurities.[1] |
| Verdict | Reference | Fails Specification | Passes with Context | qNMR quantifies the active ingredient; CHN reveals the total composition. |
Decision Logic & Workflow Visualization
The following diagram illustrates the decision pathway for analyzing viscous pyridine derivatives.
Figure 1: Analytical decision tree for hygroscopic pyridine intermediates, prioritizing sample preparation based on end-use requirements.
Experimental Protocols (Self-Validating Systems)
Protocol A: Handling Viscous Liquids for Combustion Analysis (CHN)
Objective: Eliminate weighing errors and moisture interference.
-
System Validation (The "Check Standard"):
-
Before analyzing the pyridine derivative, run a standard of Acetanilide (C8H9NO).
-
Acceptance Criteria: The instrument must read within
of theoretical values (C: 71.09, H: 6.71, N: 10.36). If not, recalibrate the TCD (Thermal Conductivity Detector).
-
-
Sample Preparation (The "Capsule Technique"):
-
Use a pre-tared tin capsule specifically designed for liquids (smooth-walled).[1]
-
Due to viscosity, do not use a spatula. Use a clean glass capillary or a positive-displacement pipette to deposit ~2 mg of the oil into the capsule.[1]
-
Crucial Step: Immediately add ~5 mg of Tungsten(VI) oxide (
) powder over the oil.-
Why? This prevents the "splashing" of the oil during the rapid flash combustion and aids in the complete oxidation of the pyridine ring [1].
-
-
-
Sealing:
-
Combustion:
-
Run at
with Oxygen boost.
-
Protocol B: qNMR for Hygroscopic Pyridines
Objective: Determine molar purity independent of water content.
-
Internal Standard Selection:
-
Use 1,3,5-Trimethoxybenzene or Maleic Acid (traceable grade).[1]
-
Requirement: The standard must have relaxation times (
) similar to the analyte or be sufficiently long to allow full relaxation.
-
-
Solvent Choice:
-
Acquisition Parameters (The "5x Rule"):
References
-
Analytik Jena. (2023).[1][3][4] Analysis of Edible Oils by Combustion Elemental Analysis: Sample Preparation. YouTube.[1][3][4][5] Available at: [Link]
- Validates the use of specific encapsulation and catalytic additives ( ) for viscous organic oils.
-
Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry. Available at: [Link][1]
- delay, solvent effects)
-
ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Available at: [Link]
- Provides the comparison logic for qNMR vs.
-
PubChem. (2025).[1] 3-(6-Methylpyridin-2-yloxy)propan-1-ol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
- Source of physicochemical property d
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
